10-Methoxy-10-oxodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
10-methoxy-10-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQOBUUFRGFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002231 | |
| Record name | 10-Methoxy-10-oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Methyl hydrogen sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21180 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
818-88-2 | |
| Record name | Monomethyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxy-10-oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PZ9NUI78J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid
Introduction: this compound, more commonly known in industrial and research settings as Monomethyl Sebacate or Methyl Hydrogen Sebacate, is a bifunctional organic compound of significant interest. As a derivative of sebacic acid, a C10 dicarboxylic acid, this molecule possesses both a terminal carboxylic acid group and a methyl ester group.[1][2] This unique structure imparts a versatile chemical reactivity, making it a valuable intermediate and building block in various fields, from polymer science to the synthesis of fine chemicals. This guide provides a comprehensive overview of its core properties, synthesis, applications, and analytical characterization, tailored for researchers and professionals in chemical and drug development.
Accurate identification and understanding of a molecule's fundamental properties are paramount for its effective application in research and development.
1.1. Chemical Identifiers
-
IUPAC Name: this compound[2]
-
Common Synonyms: Monomethyl sebacate (MMS), Methyl hydrogen sebacate, Sebacic acid monomethyl ester[2][3]
-
Chemical Structure: HOOC-(CH₂)₈-COOCH₃
1.2. Physicochemical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Physical Form | White to almost white crystalline powder or solid. | [1][2][3] |
| Melting Point | 41-44 °C (lit.) | [3][7] |
| Boiling Point | 168-170 °C at 3 mm Hg (lit.) | [3][7] |
| pKa | 4.78 ± 0.10 (Predicted) | [3] |
| Flash Point | 110 °C | [3] |
| Storage Temperature | Room temperature. | [3][8] |
Synthesis, Purification, and Reactivity
As a bifunctional molecule, this compound serves as a critical linker and monomer. Understanding its synthesis and reactivity is key to leveraging its capabilities.
2.1. Synthesis Pathway: Mono-Esterification of Sebacic Acid
The most direct and common approach for synthesizing this compound is the partial esterification of sebacic acid with methanol. The primary challenge in this synthesis is achieving mono-esterification while minimizing the formation of the diester byproduct, dimethyl sebacate.
Causality in Experimental Design: The reaction is typically performed with an excess of the dicarboxylic acid relative to the alcohol or by carefully controlling the stoichiometry and reaction time. Using a catalyst like sulfuric acid facilitates the Fischer esterification mechanism. The choice of solvent and temperature is critical to balance reaction rate with selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SEBACIC ACID MONOMETHYL ESTER | 818-88-2 [chemicalbook.com]
- 4. 818-88-2|this compound|BLD Pharm [bldpharm.com]
- 5. knightchem-store.com [knightchem-store.com]
- 6. 818-88-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. SEBACIC ACID MONOMETHYL ESTER | CAS#:818-88-2 | Chemsrc [chemsrc.com]
- 8. 12-Methoxy-12-oxododecanoic acid | 3903-40-0 [sigmaaldrich.com]
Introduction: The Versatility of a Bifunctional Molecule
An In-depth Technical Guide to Monomethyl Sebacate for Researchers and Drug Development Professionals
Monomethyl sebacate (MMS), identified by its CAS number 818-88-2, is a unique chemical intermediate derived from sebacic acid, a dicarboxylic acid, and methanol. Its structure, featuring a methyl ester at one end and a carboxylic acid at the other, grants it bifunctional properties that make it a highly valuable and versatile building block in diverse scientific fields. While seemingly a simple molecule, MMS serves as a critical precursor in the synthesis of advanced polymers, a high-performance additive for tuning material properties, and an important component in cosmetic and lubricant formulations.
This guide provides a comprehensive technical overview of monomethyl sebacate, detailing its chemical and physical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for innovation in materials science, polymer chemistry, and formulation development.
Chemical Identity and Physicochemical Properties
Monomethyl sebacate is systematically known as 10-methoxy-10-oxodecanoic acid. It is a white crystalline solid at room temperature. The molecule's linear ten-carbon backbone, derived from sebacic acid, provides flexibility, while its terminal functional groups—an ester and a carboxylic acid—offer distinct reactive sites for chemical modification and polymerization.
Chemical Structure
The bifunctional nature of monomethyl sebacate is central to its utility. The carboxylic acid group can participate in esterification, amidation, and salt formation, while the methyl ester group can undergo transesterification or hydrolysis.
Caption: Chemical structure of monomethyl sebacate (C11H20O4).
Physical and Chemical Properties
A summary of key physicochemical properties is provided below, compiled from various chemical suppliers and databases. These values are critical for designing experimental conditions, purification procedures, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 818-88-2 | |
| Molecular Formula | C₁₁H₂₀O₄ | |
| Molecular Weight | 216.27 g/mol | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 40-44 °C | |
| Boiling Point | 168-170 °C at 3 mmHg | |
| Flash Point | 110 °C | |
| IUPAC Name | This compound | |
| Synonyms | Methyl hydrogen sebacate, Sebacic acid monomethyl ester, Decanedioic acid monomethyl ester |
Spectroscopic Profile for Characterization
Accurate characterization of monomethyl sebacate is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on reference spectra.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a sharp singlet around 3.67 ppm corresponding to the three protons of the methyl ester (-OCH₃). Triplets around 2.3 ppm are characteristic of the methylene protons adjacent to the carbonyl groups (-CH₂-COO-). The remaining methylene protons in the aliphatic chain typically appear as a complex multiplet between 1.2 and 1.7 ppm. The acidic proton of the carboxyl group is often broad and may appear over a wide chemical shift range, or may not be observed depending on the solvent and concentration.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1740 cm⁻¹, while the carboxylic acid carbonyl appears at a lower frequency, around 1710 cm⁻¹. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is also characteristic, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 216 may be observed. Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z 185, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z 157. The base peak is often observed at m/z 125.
Synthesis and Manufacturing Overview
Monomethyl sebacate is typically synthesized via the Fischer esterification of sebacic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and driving it towards the mono-ester product requires careful control of stoichiometry and reaction conditions. Industrially, sebacic acid itself is derived from castor oil, making monomethyl sebacate a bio-based chemical.
Caption: General workflow for the synthesis of monomethyl sebacate.
Detailed Laboratory Synthesis Protocol
This protocol describes a representative lab-scale synthesis of monomethyl sebacate.
Objective: To synthesize monomethyl sebacate from sebacic acid and methanol.
Materials:
-
Sebacic acid (1.0 eq)
-
Methanol (5-10 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and methanol.
-
Rationale: Using an excess of methanol helps to shift the reaction equilibrium towards the ester products.
-
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring mixture.
-
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating increases the rate of reaction. Monitoring ensures the reaction is stopped once the desired product is maximized, avoiding significant formation of the diester byproduct.
-
-
Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Most of the excess methanol is then removed using a rotary evaporator.
-
Rationale: Removing the solvent simplifies the subsequent extraction process.
-
-
Extraction and Workup: Redissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Rationale: The water wash removes residual methanol and sulfuric acid. The bicarbonate wash removes any unreacted sebacic acid and the acid catalyst. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude monomethyl sebacate can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield a pure white solid.
Core Applications in Research and Industry
The bifunctional nature of monomethyl sebacate makes it a valuable intermediate in several high-performance applications.
Polymer Synthesis
One of the primary uses of monomethyl sebacate is as a monomer in the synthesis of polyesters and polyamides. Its ability to react at either the acid or ester terminus allows for precise control over polymer architecture.
-
Expertise & Causality: By incorporating the long, flexible ten-carbon chain of the sebacate backbone, formulators can impart properties like increased flexibility, impact resistance, and a lower glass transition temperature (Tg) to the resulting polymer. This is particularly useful in creating specialty copolyesters or as a chain modifier in existing polymer systems.
High-Performance Plasticizers
Esters of sebacic acid are well-known as high-performance, low-temperature plasticizers for polymers like polyvinyl chloride (PVC). Monomethyl sebacate can be further esterified to produce other sebacate plasticizers (e.g., dioctyl sebacate, dibutyl sebacate) or used itself in certain formulations.
-
Mechanism of Action: Plasticizers work by embedding themselves between polymer chains, disrupting the strong intermolecular forces. This increases the free volume, allowing the polymer chains to move more freely past one another, which manifests as increased flexibility and reduced brittleness, especially at low temperatures. Sebacates are particularly effective due to their long, non-polar aliphatic chain, which provides excellent compatibility with many polymer systems.
An In-depth Technical Guide to the Physicochemical Properties of 10-Methoxy-10-oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxy-10-oxodecanoic acid, a dicarboxylic acid monoester, presents a chemical structure of interest in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, allows for a range of chemical modifications, making it a versatile building block. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and as an intermediate in organic synthesis.[1][2]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key characteristics, empowering researchers to generate reliable and reproducible data.
Molecular Structure and Identification
A clear understanding of the molecular identity is the foundation of all subsequent physicochemical characterization.
Chemical Structure:
References
10-Methoxy-10-oxodecanoic Acid: A Bifunctional Linker for Advanced Bioconjugation and Surface Modification
Abstract
This in-depth technical guide explores the synthesis, chemical properties, and versatile applications of 10-Methoxy-10-oxodecanoic acid as a bifunctional linker. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of how this molecule's distinct functionalities—a terminal carboxylic acid and a methyl ester—can be strategically employed in bioconjugation, drug delivery, and surface modification. The guide delves into the causality behind experimental choices, offering detailed, self-validating protocols and foundational chemical principles to empower innovation in your research.
Introduction: The Strategic Advantage of Asymmetric Bifunctional Linkers
In the landscape of chemical biology and materials science, bifunctional linkers are indispensable tools for covalently connecting two distinct molecular entities.[1] They form the crucial bridge in antibody-drug conjugates (ADCs), facilitate the immobilization of biomolecules onto surfaces for diagnostics, and enable the construction of complex macromolecular architectures.[1][2] While homobifunctional linkers possess two identical reactive groups, heterobifunctional linkers, with their two different reactive ends, offer controlled, sequential conjugation, minimizing undesirable side reactions such as polymerization.
This compound falls into a strategic subclass of heterobifunctional linkers. Its asymmetry is derived not from two different reactive functional groups, but from the differential reactivity of a carboxylic acid and a methyl ester. The free carboxylic acid is readily available for a host of conjugation reactions, most notably amide bond formation with primary amines.[3] The methyl ester, on the other hand, is relatively stable but can be hydrolyzed to reveal a second carboxylic acid or be used in transesterification reactions under specific conditions. This latent reactivity, combined with the ten-carbon aliphatic chain, imparts unique solubility and spacing characteristics, making it a valuable tool for a variety of applications.
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties influence its solubility, reactivity, and the characteristics of the final conjugate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₄ | [4] |
| Molecular Weight | 216.28 g/mol | [4] |
| CAS Number | 818-88-2 | [5][6] |
| Appearance | White to off-white solid | Generic supplier data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Methanol) | Inferred from structure |
| XLogP3 | 2.5 | PubChem CID: 69911 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 69911 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 69911 |
| Rotatable Bond Count | 9 | PubChem CID: 69911 |
The long aliphatic chain contributes to its solubility in non-polar environments, which can be advantageous for penetrating lipid membranes or modifying hydrophobic surfaces. The presence of both a carboxylic acid and an ester provides a balance of hydrophilic and hydrophobic character.
Synthesis of this compound
The synthesis of this compound starts from the readily available long-chain dicarboxylic acid, decanedioic acid. The key to the synthesis is the selective mono-esterification of one of the two carboxylic acid groups. Several methods have been reported for the selective mono-esterification of dicarboxylic acids.[1][2]
Proposed Synthetic Pathway: Selective Mono-esterification
A reliable method for the selective mono-esterification of a non-conjugated dicarboxylic acid involves the use of a catalytic amount of thionyl chloride in methanol at room temperature.[2] This method is advantageous due to its mild conditions and the avoidance of hazardous reagents like diazomethane.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
Decanedioic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve decanedioic acid (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the disappearance of the diacid.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a singlet at ~3.6 ppm in the ¹H NMR spectrum corresponding to the methyl ester protons and the absence of one of the broad carboxylic acid protons are key indicators of successful mono-esterification.
Applications as a Bifunctional Linker
The utility of this compound stems from its ability to participate in sequential conjugation reactions. The free carboxylic acid can be readily activated for reaction with nucleophiles, while the methyl ester provides a handle for subsequent modifications.
Amide Bond Formation for Bioconjugation
The most common application of the carboxylic acid moiety is the formation of a stable amide bond with a primary amine, such as the lysine residues on a protein or an amine-functionalized small molecule.[3][7] This reaction typically requires the activation of the carboxylic acid.
Diagram 2: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol: EDC/NHS-mediated Amide Coupling
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS pH 7.4 for proteins)
Procedure:
-
Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
In a separate vessel, dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.
-
Add the activated linker solution to the amine-containing molecule solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours or at 4 °C overnight.
-
Quench the reaction (e.g., by adding a small amount of Tris buffer or hydroxylamine).
-
Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography for proteins; column chromatography for small molecules).
Causality: The use of EDC and NHS converts the carboxylic acid into a more reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone.[2] This two-step, one-pot procedure enhances the efficiency of the amidation reaction, especially in aqueous environments.[2]
Surface Modification and Functionalization
The bifunctional nature of this compound makes it an excellent candidate for surface modification of various materials. The carboxylic acid can be used to anchor the linker to a surface, while the methyl ester can be further modified or the long alkyl chain can alter the surface properties.
Application Example: Modifying Hydrophobic Polymer Surfaces
The long aliphatic chain of the linker can be used to improve the dispersion of nanoparticles in a hydrophobic polymer matrix.[8] The carboxylic acid can be deprotonated to interact with a positively charged surface or can be covalently attached to a surface with complementary functional groups.
Diagram 3: Surface Modification Logic
Caption: Logic for improved nanoparticle dispersion.
Protocol: Surface Modification of Amine-Functionalized Silica Nanoparticles
Materials:
-
Amine-functionalized silica nanoparticles
-
This compound
-
EDC/NHS
-
Anhydrous DMF
-
Ethanol
Procedure:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.
-
In a separate flask, activate the carboxylic acid of this compound using EDC and NHS as described in the amide coupling protocol.
-
Add the activated linker solution to the nanoparticle dispersion.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with DMF and then with ethanol to remove unreacted reagents.
-
Dry the functionalized nanoparticles under vacuum.
Self-Validation: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the amide bond and the alkyl chain, and thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the surface.
Latent Reactivity of the Methyl Ester
The methyl ester group provides a secondary site for modification. It can be hydrolyzed under basic or acidic conditions to yield a second carboxylic acid, transforming the molecule into a homobifunctional linker. This can be useful for creating cross-linked structures or for further conjugation after the initial attachment via the first carboxylic acid.
Alternatively, the methyl ester can undergo transesterification with a hydroxyl-containing molecule, although this generally requires harsher conditions or specific catalysts.[8]
Comparative Analysis and Future Outlook
This compound offers a unique combination of features:
-
Defined Spacer Length: The ten-carbon chain provides a significant and well-defined distance between the conjugated molecules.
-
Modulated Solubility: The aliphatic chain can enhance solubility in non-polar environments.
-
Sequential Reactivity: The differential reactivity of the carboxylic acid and the methyl ester allows for controlled, stepwise conjugation.
Compared to more common heterobifunctional linkers like SMCC, which connects amines and thiols, this compound provides a different set of reactive handles and spacer characteristics. Its utility will be most pronounced in applications where a longer, flexible, and more hydrophobic spacer is desired.
The future of bifunctional linkers lies in the development of molecules with increasingly sophisticated functionalities, such as cleavable linkers that release a payload in response to a specific biological stimulus. While this compound itself is not a cleavable linker, its fundamental structure can serve as a scaffold for the incorporation of cleavable moieties.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development, materials science, and chemical biology. Its straightforward synthesis and the well-defined reactivity of its two functional groups provide a reliable platform for a wide range of applications. By understanding the chemical principles and leveraging the detailed protocols provided in this guide, scientists can confidently employ this linker to advance their research and develop novel conjugates and materials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Role of Monomethyl Sebacate in Medicinal Chemistry
Introduction: The Unseen Architect in Modern Therapeutics
In the landscape of medicinal chemistry, success is often dictated by the versatility and reliability of foundational molecules. Monomethyl sebacate (MMS), a monoester derivative of the naturally occurring dicarboxylic acid, sebacic acid, represents a quintessential example of such a pivotal building block.[1][2] While not an active pharmaceutical ingredient itself, its influence is profound, acting as a critical architect in the design and formulation of advanced therapeutic systems. Its bifunctional nature, possessing both a reactive carboxylic acid and a stable ester group, endows it with unique properties that are expertly leveraged in polymer synthesis, drug formulation, and as a general pharmaceutical intermediate.[1][3]
This guide provides an in-depth exploration of the multifaceted roles of monomethyl sebacate. We will move beyond a simple cataloging of its uses to delve into the underlying chemical principles and causal relationships that make it an indispensable tool for researchers, scientists, and drug development professionals. We will examine its function as a key monomer in creating biocompatible and biodegradable polymers for drug delivery and tissue engineering, its application as a high-performance plasticizer in pharmaceutical films, and its utility as a versatile intermediate in organic synthesis.[1][3][4]
Part 1: Core Chemistry and Synthesis of Monomethyl Sebacate
Monomethyl sebacate (CAS 818-88-2), chemically known as 10-methoxy-10-oxodecanoic acid, is a medium-chain fatty acid derivative.[5] Its value in medicinal chemistry stems directly from its molecular structure: a ten-carbon aliphatic chain that provides flexibility and hydrophobicity, capped at one end by a methyl ester and at the other by a carboxylic acid. This duality allows for targeted chemical reactions, such as polymerization through the acid group while the ester group remains protected or vice-versa.
Physicochemical Properties
A clear understanding of its physical and chemical properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 818-88-2 | [1] |
| Molecular Formula | C11H20O4 | [5][6] |
| Molecular Weight | 216.27 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 40.0 to 44.0 °C | |
| Flash Point | 110 °C | [7] |
| Purity | >98.0% (Typical) |
Synthesis Protocol: Esterification of Sebacic Acid
The synthesis of monomethyl sebacate is a foundational procedure, typically achieved through the controlled mono-esterification of sebacic acid. The choice to perform a mono-esterification is critical; it preserves a carboxylic acid group for subsequent polymerization or functionalization, which is the primary reason for its utility as a monomer.
Objective: To synthesize Monomethyl Sebacate from sebacic acid and methanol with high selectivity for the monoester.
Materials:
-
Sebacic Acid
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH)
-
α-nitroketone (as an alternative starting material)
-
Sodium Dihydrogen Phosphate (NaH2PO4)
-
Oxone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na2SO4)
Step-by-Step Methodology: [3]
-
Reaction Setup: Prepare a solution of potassium hydroxide (1.75 mmol) in methanol (6 ml).
-
Addition of Reactant: In a separate flask, dissolve α-nitroketone (0.7 mmol) in methanol (2 ml). Add the methanolic KOH solution to this flask.
-
Heating: Heat the resulting mixture at 65°C for 4 hours. This step drives the initial reaction.
-
Oxidation: Cool the solution to room temperature. Prepare an aqueous solution containing 0.5M NaH2PO4 (5 ml) in 1N NaOH (17 ml) and add Oxone (2.1 mmol). Add this oxidizing solution to the reaction mixture.
-
Reaction Quench and Workup: After 4 hours, dilute the mixture with water (20 ml) and a 5% sodium bicarbonate solution (5 ml).
-
Extraction (Organic Wash): Wash the aqueous mixture with dichloromethane (CH2Cl2, 1x10 ml) to remove organic impurities.
-
Acidification: Carefully acidify the aqueous layer to a pH of 2 using a 1% HCl solution. This protonates the carboxylate, making it extractable into an organic solvent.
-
Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3x20 ml).
-
Drying and Evaporation: Combine the ethyl acetate layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Evaporate the solvent under reduced pressure to yield the purified monomethyl sebacate. The expected yield is approximately 84%.[3]
Visualization of Synthesis
The diagram below outlines the general synthetic pathway from a suitable precursor to the final monomethyl sebacate product, highlighting the key transformation.
Caption: Synthetic pathway to Monomethyl Sebacate.
Part 2: A Cornerstone Monomer for Advanced Biomedical Polymers
The most significant role of monomethyl sebacate in medicinal chemistry is its function as a monomer for synthesizing biodegradable polyesters.[1] The ten-carbon backbone of sebacate imparts flexibility and hydrophobicity, while the ester linkages are susceptible to hydrolysis, ensuring biodegradability. This combination is ideal for creating materials for medical devices and drug delivery systems.
Poly(glycerol Sebacate) (PGS): The Flagship Polymer
Poly(glycerol sebacate) is a tough, biocompatible, and biodegradable elastomer synthesized via the polycondensation of glycerol and sebacic acid (often derived from its esters like MMS).[4][8]
-
Rationale for Use: The precursors, glycerol and sebacic acid, are endogenous to the human body, minimizing toxicity and immunogenicity.[4] The elastomer's mechanical properties can be precisely tuned by adjusting synthesis parameters (e.g., curing time and temperature), making it suitable for both soft and hard tissue engineering.[4][9]
-
Applications in Drug Delivery: PGS serves as an excellent matrix for the sustained release of therapeutics. Its crosslinked structure creates a diffusion barrier, and as the polymer degrades via surface erosion, the entrapped drug is slowly released. Molecular simulations have confirmed that the PGS matrix can accommodate both hydrophilic and hydrophobic drugs due to its amphiphilic nature.[10][11]
-
Applications in Tissue Engineering: PGS has been extensively investigated for creating scaffolds for cardiovascular, nerve, and bone tissue regeneration due to its rubber-like elasticity, which can mimic the mechanical properties of native soft tissues.[4][9]
Advanced Derivatives: Photocurable Methacrylated PGS (PGS-M)
A major limitation of traditional PGS synthesis is the need for prolonged curing at high temperatures, which precludes the incorporation of heat-sensitive drugs and proteins.[12][13] To overcome this, researchers developed methacrylated PGS (PGS-M).
-
Causality Behind Methacrylation: By chemically modifying the PGS pre-polymer with methacrylate groups, the material becomes photocurable.[13] In the presence of a photoinitiator and UV light, the methacrylate groups rapidly crosslink in seconds to minutes at ambient temperature.[13] This solves two problems: it protects heat-sensitive therapeutic payloads and allows for the fabrication of complex micro-architectures using techniques like 3D printing.[14]
-
Tunable Degradation and Drug Release: The degree of methacrylation (DM) directly controls the crosslink density of the final polymer. A higher DM leads to a more densely crosslinked network, which slows both the polymer degradation rate and the drug release kinetics. This provides drug development professionals with a critical tool to customize release profiles for specific therapeutic needs.[12]
Table: Effect of Methacrylation on PGS-M Properties [12]
| Degree of Methacrylation (DM) | In Vivo Mass Loss (11 weeks) | Drug (Daunorubicin) Released (60 days) |
| 21% | 40.1 ± 11.8% | 56.8 ± 5.4% |
| 27% | Not specified, but lower than 21% | 15.1 ± 0.4% |
| 47% | 14.3 ± 1.4% | 15.4 ± 0.3% |
This data clearly demonstrates that a higher degree of methacrylation results in a more stable polymer matrix, leading to significantly slower degradation and more sustained drug release.[12]
Experimental Workflow: From Monomer to Drug-Loaded Device
The following diagram illustrates the logical workflow from the precursor molecule to a functional, drug-eluting biomedical device.
Caption: Workflow for creating a photocurable, drug-loaded PGS-M device.
Part 3: A Performance-Enhancing Plasticizer in Pharmaceutical Formulations
Beyond its role as a monomer, monomethyl sebacate and related sebacate esters are employed as specialized plasticizers in pharmaceutical formulations, particularly in polymer-based films for applications like transdermal patches or oral strips.[1][15]
Mechanism of Plasticization
Plasticizers are additives that increase the flexibility and durability of a material by reducing its glass transition temperature (Tg).[16] They work by embedding themselves between polymer chains, disrupting the rigid polymer-polymer interactions and increasing the free volume, which allows the chains to move more easily.[16][17]
Caption: Monomethyl sebacate (yellow) intercalates between polymer chains.
The Sebacate Advantage in Drug-Eluting Coatings
The choice of plasticizer is critical for performance. While hydrophilic plasticizers can leach out of a polymer matrix when exposed to aqueous environments, hydrophobic plasticizers like dibutyl sebacate or monomethyl sebacate are more likely to remain within the coating.[17]
-
Causality and Trustworthiness: This property is paramount for controlled-release formulations. If a hydrophilic plasticizer leaches out, the film can become brittle and crack, leading to "dose dumping"—a catastrophic failure where the entire drug load is released at once. By selecting a hydrophobic sebacate plasticizer, formulators can ensure that the coating remains integral and mechanically resistant throughout the drug release period, guaranteeing a reliable and predictable dosing profile.[17] This self-validating system is essential for regulatory approval and patient safety.
Conclusion: A Multifunctional Enabler in Medicinal Chemistry
Monomethyl sebacate is far more than a simple chemical intermediate. It is a multifunctional enabler at the heart of significant advances in medicinal chemistry. Its true value is realized through its conversion into sophisticated materials that solve critical challenges in drug delivery and regenerative medicine.
-
As a Monomer: It provides the foundation for biocompatible and biodegradable elastomers like PGS, whose tunable properties are essential for tissue engineering and creating advanced drug delivery vehicles like the photocurable PGS-M system.[4][12]
-
As a Plasticizer: It enhances the performance and reliability of pharmaceutical formulations, ensuring the mechanical integrity of polymer films for safe and effective controlled-release applications.[1][17]
-
As an Intermediate: It remains a versatile and reliable starting material for the broader synthesis of complex organic molecules.[3][18]
The continued exploration of sebacate-based chemistry promises to yield next-generation biomaterials with even greater control over biological interactions, degradation profiles, and therapeutic release kinetics. For the modern drug development professional, a deep understanding of the role and potential of monomethyl sebacate is not just beneficial—it is essential for innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEBACIC ACID MONOMETHYL ESTER CAS#: 818-88-2 [m.chemicalbook.com]
- 6. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]
- 9. Poly(Glycerol Sebacate) in Biomedical Applications-A Review of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery Mechanisms of Poly(glycerol sebacate): An In-Depth Study of the Energetics at the Molecular Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Drug Delivery Mechanisms of Poly(glycerol sebacate): An In-Depth Study of the Energetics at the Molecular Scale - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 12. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. crpsonline.com [crpsonline.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. lookchem.com [lookchem.com]
Discovery and significance of 10-Methoxy-10-oxodecanoic acid
An In-Depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid: From Synthesis to Potential Biological Significance
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, also known as monomethyl sebacate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, industrial applications, and emerging biological relevance. This document moves beyond a simple recitation of facts to explain the causality behind its utility and potential, grounding all claims in verifiable scientific literature.
Introduction and Strategic Overview
This compound is the monomethyl ester of sebacic acid, a naturally occurring C10 dicarboxylic acid. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable chemical intermediate in various industrial processes. While the diester, dimethyl sebacate, has been extensively utilized, the unique reactivity of the monoester offers distinct advantages in polymer chemistry and as a specialty plasticizer.
Recent metabolomic studies have also identified sebacic acid and its derivatives in biological systems, hinting at a previously unappreciated physiological role. This guide will explore both the established industrial significance and the nascent biological understanding of this molecule, providing a holistic perspective for future research and development.
Discovery and Historical Context
The history of this compound is intrinsically linked to its parent compound, sebacic acid. Sebacic acid was first characterized in the 19th century, with its name derived from the Latin sebum (tallow), reflecting its fatty origins.[1] It is primarily derived from castor oil, a renewable resource, making it a key platform chemical in green chemistry.[2][3]
The development of sebacic acid esters, including the monomethyl and dimethyl esters, arose from the need for high-performance lubricants, plasticizers, and monomers for polyamides and polyesters.[1][2] While a specific "discovery" event for this compound is not well-documented in the literature, its synthesis and characterization are a logical extension of the broader research into the esterification of dicarboxylic acids for industrial applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in both industrial and research settings.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | Monomethyl sebacate, Methyl hydrogen sebacate | [4][5] |
| CAS Number | 818-88-2 | [6] |
| Molecular Formula | C11H20O4 | [4] |
| Molecular Weight | 216.27 g/mol | [4] |
| Appearance | White crystalline powder/solid | [4][6] |
| Melting Point | 41-44 °C | [5] |
| Boiling Point | 168-170 °C at 3 mm Hg | [5] |
| Solubility | Poorly soluble in water; soluble in ethanol and diethyl ether. | [1] |
Synthesis and Manufacturing
The primary route to this compound is the direct esterification of sebacic acid with methanol. This reaction proceeds in a stepwise manner, with the formation of the monoester being the initial product, followed by the formation of the diester, dimethyl sebacate.[7]
Reaction Mechanism and Kinetics
The esterification of sebacic acid with methanol is a reversible reaction that can be catalyzed by an acid or carried out under high temperature and pressure.[7][8] The reaction proceeds in two consecutive steps:
-
Sebacic Acid + Methanol ⇌ this compound + Water
-
This compound + Methanol ⇌ Dimethyl sebacate + Water
Kinetic studies have shown that the rate constant for the formation of the diester is typically higher than that for the monoester, meaning that careful control of reaction conditions is necessary to maximize the yield of the desired monomethyl ester.[7]
Experimental Protocol: Non-Catalytic Esterification in Supercritical Methanol
This protocol is based on the findings of Narayan and Madras (2017), who investigated the non-catalytic esterification of sebacic acid.[7][8] This method avoids the use of external catalysts, aligning with green chemistry principles.
Materials:
-
Sebacic acid (>98% purity)
-
Methanol (>99.5% purity)
-
High-pressure batch reactor
Procedure:
-
Accurately weigh sebacic acid and add it to the high-pressure reactor.
-
Add a specific molar ratio of methanol to sebacic acid (e.g., 5:1).[8]
-
Seal the reactor and begin heating to the desired reaction temperature (e.g., 623 K).[8]
-
Allow the reaction to proceed for a specific duration (e.g., 25 minutes).[8]
-
After the reaction time, rapidly cool the reactor to quench the reaction.
-
The product mixture, containing unreacted sebacic acid, this compound, and dimethyl sebacate, can be analyzed by gas chromatography (GC) to determine the yield of the monoester.
Causality of Experimental Choices:
-
Supercritical Methanol: Using methanol above its critical temperature and pressure enhances its solvation properties and reaction rates, eliminating the need for a catalyst.[8]
-
Molar Ratio: Varying the molar ratio of methanol to sebacic acid allows for control over the extent of esterification. A lower ratio can favor the formation of the monoester.[8]
-
Temperature and Time: These parameters are optimized to achieve a high yield of the monoester while minimizing the formation of the diester byproduct.[8]
Caption: Synthesis of this compound.
Industrial Significance and Applications
The bifunctional nature of this compound makes it a versatile intermediate in the chemical industry.[6]
Monomer for Advanced Polyesters
One of the primary applications of monomethyl sebacate is as a monomer in the synthesis of polyesters.[7] The presence of both a carboxylic acid and an ester group allows for precise control over the polymer architecture. The sebacate backbone imparts flexibility and impact resistance to the resulting polymer.[6]
High-Performance Plasticizer
This compound can also function as a plasticizer, an additive that increases the flexibility and durability of polymers.[7] Its molecular structure allows it to effectively disrupt polymer chain interactions, reducing brittleness.
Role in Biodegradable Polymers
With the growing demand for sustainable materials, this compound is gaining importance in the production of biodegradable polymers.[7] Its derivation from renewable castor oil and its ability to be incorporated into polymer backbones that can be broken down by microorganisms make it an attractive component for green plastics.
Caption: Industrial applications of this compound.
Biological Significance and Future Directions
While the industrial applications of this compound are well-established, its biological role is an emerging area of research.
Presence in Human Metabolism
The Human Metabolome Database lists "Sebacic acid monomethyl ester" as a compound detected in human blood and urine, classifying it as a medium-chain fatty acid. This suggests that it is either endogenously produced or a metabolite of dietary components.
Link to Sebacic Acid Metabolism and Aging
Recent research has identified sebacic acid as a potential biomarker for liver aging.[9] A study found that while sebacic acid levels decrease in the plasma of older humans and aged mice, they increase in the livers of aged mice, suggesting a role in energy production via acetyl-CoA formation during the aging process.[9] As a direct metabolite, this compound is likely involved in these metabolic pathways.
Potential Signaling Pathways
The parent compound, sebacic acid, has been shown to be converted by human neutrophils into a potent activator of pro-inflammatory cells through the OXER1 receptor.[10] It is plausible that its monomethyl ester could also serve as a substrate for enzymatic modification or interact with cellular signaling pathways, although this has yet to be directly investigated.
Future Research in Drug Development
The presence of this compound in human metabolism and the biological activity of its parent compound suggest several avenues for future research in drug development:
-
Biomarker Discovery: Investigating the correlation between the levels of this compound and various disease states, particularly age-related and metabolic disorders.
-
Therapeutic Potential: Exploring whether modulation of the metabolic pathways involving this molecule could have therapeutic benefits.
-
Drug Delivery: The physicochemical properties of this molecule could be leveraged in the design of prodrugs or lipid-based drug delivery systems.
Caption: Potential biological roles of sebacic acid and its derivatives.
Conclusion
This compound is a molecule with a dual identity. On one hand, it is a versatile and valuable chemical intermediate with established applications in the polymer and materials science industries. Its renewable sourcing and role in biodegradable polymers position it as a key player in the future of sustainable chemistry. On the other hand, its presence in human metabolism and the emerging biological activities of its parent compound, sebacic acid, open up exciting new avenues for research in medicine and drug development. This guide has provided a comprehensive overview of the current state of knowledge, highlighting the scientific principles that underpin its significance and pointing the way toward future discoveries.
References
- 1. atamankimya.com [atamankimya.com]
- 2. nbinno.com [nbinno.com]
- 3. Sebacic acid | Fatty acids + Glycerine | Interfat [interfat.com]
- 4. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SEBACIC ACID MONOMETHYL ESTER | 818-88-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sebacic Acid as a Potential Age-Related Biomarker of Liver Aging: Evidence Linking Mice and Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sebacic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 10-Methoxy-10-oxodecanoic Acid (Monomethyl Sebacate)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Bifunctional Intermediate
In the landscape of chemical synthesis and material science, 10-Methoxy-10-oxodecanoic acid, commonly known in the industry as Monomethyl Sebacate, represents a cornerstone intermediate. Identified by its CAS number 818-88-2, this molecule is a monoester derivative of sebacic acid, a C10 dicarboxylic acid. Its defining characteristic is its bifunctional nature, possessing both a terminal carboxylic acid group and a methyl ester group. This unique structural arrangement provides two distinct reactive sites, rendering it an exceptionally versatile building block for precise chemical modifications and polymerization reactions. While its primary applications are rooted in polymer science, its structural similarity to endogenous medium-chain fatty acids suggests a potential, though largely unexplored, relevance in biological contexts. This guide provides a comprehensive technical overview of its synthesis, properties, applications, analytical methodologies, and potential metabolic fate, offering field-proven insights for professionals in research and development.
Section 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in experimental design. The compound typically presents as a white crystalline solid or powder, a physical state that facilitates its use in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 818-88-2 | |
| IUPAC Name | This compound | |
| Common Synonyms | Monomethyl Sebacate, Methyl Hydrogen Sebacate | |
| Molecular Formula | C₁₁H₂₀O₄ | |
| Molecular Weight | 216.27 g/mol | |
| Appearance | White to off-white crystalline powder/solid | |
| Melting Point | 41-44 °C | |
| Boiling Point | 168-170 °C (at 3 mm Hg) | |
| Flash Point | 110 °C | |
| Storage | Store sealed in a dry place at room temperature |
Section 2: Synthesis and Purification Strategies
The synthesis of this compound is fundamentally an exercise in controlled esterification of its parent dicarboxylic acid, sebacic acid.
Synthetic Pathway: Acid-Catalyzed Mono-esterification
The most direct and common route involves the partial esterification of sebacic acid with methanol. The key to maximizing the yield of the monoester over the diester is controlling the stoichiometry of the reactants and the reaction conditions. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Causality of Reagent Choice:
-
Catalysts like Sulfuric Acid (H₂SO₄) or anhydrous Hydrogen Chloride (HCl) in Methanol are preferred because they are strong proton donors and readily available. Boron trifluoride-methanol (BF₃-Methanol) is another highly effective reagent that can drive the reaction efficiently.
-
Methanol serves as both the reactant and often as the solvent, ensuring a high concentration of the esterifying agent.
A generalized reaction is as follows: HOOC-(CH₂)₈-COOH + CH₃OH --[H⁺]--> CH₃OOC-(CH₂)₈-COOH + H₂O
Protocol: Laboratory-Scale Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sebacic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours). The progress can be tracked using Thin Layer Chromatography (TLC) to observe the consumption of sebacic acid and the formation of the monoester and diester products.
-
Workup: After cooling to room temperature, neutralize the catalyst with a mild base such as sodium bicarbonate solution. Remove the excess methanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer will contain the ester products.
-
Separation: The desired monoester can be separated from unreacted sebacic acid and the dimethyl sebacate byproduct via column chromatography or by leveraging the acidity of the remaining carboxylic acid group for a selective liquid-liquid extraction with a basic aqueous solution.
Purification Protocol
For achieving high purity (>98%), recrystallization is a robust and validated method.
-
Solvent Selection: A mixed solvent system of acetone and petroleum ether is effective. The crude product is dissolved in a minimal amount of warm acetone.
-
Crystallization: Petroleum ether is slowly added until the solution becomes turbid. Upon gentle warming to redissolve, the solution is allowed to cool slowly to room temperature and then further cooled in an ice bath.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with cold petroleum ether, and dried in vacuo to yield the purified this compound.
Section 3: Core Applications in Material Science
The bifunctionality of this compound is the primary driver of its utility, allowing it to act as a versatile linker and monomer in the synthesis of advanced materials.
Monomer for Polyester Synthesis
In polyester synthesis, it serves as an AB-type monomer, where 'A' is the carboxylic acid and 'B' is the ester group (which can be transesterified). More commonly, it is used in conjunction with a diol (a B'B'-type monomer). The carboxylic acid end reacts with one hydroxyl group of the diol, while the methyl ester end can react with another hydroxyl group via transesterification, building a linear polymer chain.
Causality of Function: The long, flexible eight-carbon aliphatic chain derived from the sebacate backbone imparts flexibility, impact resistance, and a lower glass transition temperature to the resulting polyester, making it less brittle.
Caption: Role of Monomethyl Sebacate in Polyester Synthesis.
High-Performance Plasticizer
Plasticizers are additives that increase the flexibility and durability of a material. This compound and its derivatives can be incorporated into polymer matrices like polyvinyl chloride (PVC).
Mechanism of Action: The long aliphatic chain of the molecule
A Technical Guide to the Spectral Analysis of 10-Methoxy-10-oxodecanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the spectral data for 10-methoxy-10-oxodecanoic acid (also known as mono-methyl sebacate), a molecule of interest in various chemical and pharmaceutical applications. With the CAS Number 818-88-2, a molecular formula of C₁₁H₂₀O₄, and a molecular weight of 216.28 g/mol , a thorough understanding of its spectral characteristics is crucial for its synthesis, identification, and quality control. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for data acquisition, and interpretation strategies grounded in established spectroscopic principles.
Section 1: Predicted Spectroscopic Data and Interpretation
While readily available public spectra for this compound are sparse, we can confidently predict its spectral features based on its structure and data from analogous molecules. This section details the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The long aliphatic chain will produce a series of overlapping multiplets, while the protons closer to the electron-withdrawing carboxylic acid and methyl ester groups will be shifted downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 11 | ~3.67 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester are highly deshielded by the adjacent oxygen, resulting in a characteristic singlet. |
| 2 | ~2.35 | Triplet (t) | 2H | -CH₂ -COOH | Alpha to the carboxylic acid carbonyl, these protons are deshielded and appear as a triplet due to coupling with the C3 protons. |
| 9 | ~2.30 | Triplet (t) | 2H | -CH₂ -COOCH₃ | Alpha to the ester carbonyl, these protons are similarly deshielded and appear as a triplet from coupling with the C8 protons. |
| 3, 8 | ~1.63 | Quintet (p) | 4H | -CH₂-CH₂ -CO- | Protons beta to the carbonyl groups are less deshielded than the alpha protons. |
| 4, 5, 6, 7 | ~1.30 | Multiplet (m) | 8H | -(CH₂ )₄- | The central methylene groups of the long alkyl chain are shielded and overlap to form a complex multiplet. |
| 1 (OH) | >10 | Broad Singlet (br s) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 101 MHz)
| Position | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~179 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| 10 | ~174 | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded, appearing slightly upfield from the acid carbonyl. |
| 11 | ~51.5 | -OC H₃ | The methyl carbon of the ester is a characteristic signal in this region. |
| 2, 9 | ~34 | -C H₂-CO- | Carbons alpha to the carbonyl groups are deshielded relative to other methylene carbons. |
| 3, 8 | ~29 | -CH₂-C H₂-CO- | The signal for these beta carbons is typical for long-chain fatty acids. |
| 4, 5, 6, 7 | ~25 | -(C H₂)₄- | The central methylene carbons of the alkyl chain resonate in a narrow, shielded region. |
Predicted Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of this compound would likely result in the absence of a strong molecular ion peak (M⁺) at m/z 216 due to facile fragmentation. The fragmentation pattern will be characteristic of long-chain esters and carboxylic acids.
Table 3: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
| 185 | [M - OCH₃]⁺ | Loss of the methoxy group is a common fragmentation pathway for methyl esters. |
| 171 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 143 | [CH₃OOC(CH₂)₄]⁺ | Cleavage of the alkyl chain. |
| 87 | [CH₃OOCCH₂CH₂]⁺ | McLafferty rearrangement fragment. |
| 74 | [CH₃OOC(OH)=CH₂]⁺ | A characteristic McLafferty rearrangement base peak for methyl esters. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |
Section 2: Experimental Protocols
To ensure the acquisition of high-quality spectral data, validated and standardized protocols are essential. The following sections provide step-by-step methodologies for NMR and MS analysis.
Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Protocol for Mass Spectrometry Data Acquisition (GC-MS)
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is a suitable analytical technique.
-
Sample Derivatization (for the carboxylic acid group):
-
To improve volatility, the carboxylic acid group should be derivatized, for example, by silylation.
-
To a small, dry vial, add ~1 mg of the sample.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes.
-
-
GC-MS Instrument Setup:
-
Injector: Set to 250°C, splitless mode.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup (Electron Ionization):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.
-
Analyze the mass spectrum of this peak and compare the fragmentation pattern to predicted values and library data.
-
Section 3: Visualized Workflows
Diagrams help clarify the logical flow of experimental procedures. The following Graphviz diagrams illustrate the workflows for NMR and MS analysis.
Methodological & Application
Application Notes & Protocols for the Coupling of 10-Methoxy-10-oxodecanoic Acid
Introduction: The Versatility of a Bifunctional Linker
10-Methoxy-10-oxodecanoic acid, also known as monomethyl sebacate, is a valuable bifunctional molecule in chemical synthesis.[1][2] Its structure features a terminal carboxylic acid and a methyl ester at the opposite end of a ten-carbon aliphatic chain. This unique arrangement allows for selective modification of the carboxylic acid group while the methyl ester remains protected, making it an ideal building block or linker in the synthesis of more complex molecules, including polymers, lubricants, and active pharmaceutical ingredients.
The key to unlocking the synthetic potential of this compound lies in the efficient and selective coupling of its carboxylic acid moiety. Direct condensation of a carboxylic acid with an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, activating the carboxylic acid is a critical step to facilitate nucleophilic attack by an amine or other nucleophiles.[5]
This document provides a detailed guide to two of the most robust and widely used methods for activating and coupling this compound: EDC/NHS and HATU-mediated amide bond formation. The choice between these methods will depend on the specific amine being used, the desired reaction conditions, and the scale of the synthesis.
Understanding the Core Principle: Carboxylic Acid Activation
The formation of an amide bond from a carboxylic acid and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This "activation" process makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5] Coupling reagents are sophisticated molecules designed to achieve this activation with high efficiency and minimal side reactions.[5]
References
Application Notes & Protocols: Leveraging 10-Methoxy-10-oxodecanoic Acid as a Homobifunctional Spacer in Advanced Drug Conjugate Design
Abstract
In the landscape of targeted therapeutics, the linker or spacer molecule that connects a targeting moiety to a therapeutic payload is a critical determinant of the conjugate's success.[1][2] It profoundly influences stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[3][4] This document provides a detailed technical guide on the application of 10-methoxy-10-oxodecanoic acid, a C10 aliphatic spacer, in drug design. We will explore its chemical properties, strategic advantages, and provide detailed, field-tested protocols for its conjugation to amine-bearing molecules, characterization of the resulting conjugate, and considerations for its use in constructing more complex bioconjugates such as Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs).
Introduction: The Central Role of Spacers in Targeted Drug Delivery
Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity.[5] Modalities like ADCs achieve this by using a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[6] The linker is the architectural bridge in these constructs, and its design is paramount.[5][] An ideal linker must:
-
Ensure Stability: Remain intact in systemic circulation to prevent premature release of the payload, which could cause systemic toxicity.[4][6]
-
Optimize Physicochemical Properties: Modulate the solubility and aggregation propensity of the final conjugate. Many potent payloads are hydrophobic, and a well-chosen linker can mitigate these properties.[4]
-
Provide Spatial Separation: Offer adequate distance between the targeting vehicle and the payload to avoid steric hindrance that could impair the binding affinity of the antibody or the activity of the drug.
-
Enable Controlled Release: In the case of cleavable linkers, release the payload only upon reaching the target site, triggered by specific physiological conditions like pH changes or enzymatic activity.[2][5]
This compound serves as a non-cleavable, homobifunctional spacer. Its linear ten-carbon chain provides a fixed, predictable spatial separation. The terminal carboxylic acid and methyl ester groups offer versatile handles for sequential conjugation strategies, making it a valuable tool in the rational design of drug conjugates.
Strategic Application of this compound
The unique structure of this compound—a carboxylic acid at one end and a methyl ester at the other—lends itself to a controlled, stepwise conjugation workflow.
Core Principle: The free carboxylic acid is significantly more reactive towards standard coupling chemistries than the methyl ester. This differential reactivity is the cornerstone of its application, allowing for the selective conjugation of a primary molecule (e.g., a drug payload) to the carboxylic acid end. Subsequently, the chemically stable methyl ester can be hydrolyzed (saponified) to reveal a second carboxylic acid, which can then be used to attach the conjugate to a second molecule (e.g., a targeting antibody).
Logical Workflow for Conjugate Synthesis
The following diagram illustrates the high-level workflow for utilizing this spacer to link a drug payload to a targeting protein.
Caption: High-level workflow for synthesizing a bioconjugate using this compound.
Experimental Protocols & Methodologies
Disclaimer: All laboratory procedures should be conducted in a properly ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]
Protocol 1: Synthesis of Drug-Spacer Conjugate
This protocol details the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing drug payload.
Causality: We employ carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is prone to hydrolysis. The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. This two-step, one-pot reaction significantly increases coupling efficiency and minimizes side reactions.[12]
Materials:
-
This compound (Spacer)
-
Amine-containing drug payload (Payload-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Analytical HPLC-MS system
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add Sulfo-NHS (1.2 eq) followed by EDC (1.2 eq). Allow the activation reaction to proceed at room temperature for 15-30 minutes. The solution should remain clear.
-
Payload Addition: In a separate vial, dissolve the amine-containing drug payload (1.1 eq) in a minimal amount of anhydrous DMF. If the payload is a hydrochloride salt, add DIPEA (1.5 eq) to the payload solution to neutralize the acid and free the amine.
-
Conjugation: Add the payload solution dropwise to the activated spacer solution.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or overnight at 4°C for sensitive payloads.
-
Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the desired drug-spacer conjugate.
-
Purification: Upon completion, the reaction mixture is typically purified using reverse-phase preparative HPLC to isolate the drug-spacer conjugate from unreacted starting materials, coupling reagents, and byproducts.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
Chemical Reaction Pathway
The following diagram illustrates the chemical transformations described in Protocol 1.
Caption: Reaction scheme for the EDC/Sulfo-NHS mediated conjugation of the spacer to an amine payload.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF or DMSO | High polarity to dissolve reactants; anhydrous to prevent hydrolysis of activated ester. |
| Molar Ratios | ||
| Spacer | 1.0 eq | Limiting reagent. |
| Payload-NH₂ | 1.0 - 1.2 eq | Slight excess can drive the reaction to completion. |
| EDC | 1.2 - 1.5 eq | Excess ensures full activation of the carboxylic acid. |
| Sulfo-NHS | 1.2 - 1.5 eq | Stoichiometric to EDC for efficient trapping of the O-acylisourea intermediate. |
| Temperature | Room Temperature (20-25°C) | Sufficient for reaction; lower temperatures (4°C) can be used for sensitive substrates. |
| Reaction Time | 2 - 12 hours | Monitored by LC-MS for completion. |
Analytical Characterization of Conjugates
Rigorous characterization is essential to confirm successful conjugation and ensure the quality and homogeneity of the product.[15] A multi-faceted analytical approach is required.[16]
| Technique | Purpose | Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm covalent bond formation and assess purity. | A major peak in the chromatogram with a mass corresponding to the sum of the drug payload and the spacer, minus the mass of water.[16][17] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provide detailed structural confirmation. | Disappearance of the carboxylic acid proton signal and appearance of a new amide proton signal. Shifts in the signals of protons adjacent to the reaction site (α-carbons).[13][14] |
| HPLC (High-Performance Liquid Chromatography) | Determine purity and quantify product. | A single, sharp peak for the purified product with retention time distinct from starting materials. Purity is assessed by peak area integration. |
| HIC (Hydrophobic Interaction Chromatography) | (For ADCs) Determine the drug-to-antibody ratio (DAR). | Separates antibody species based on the number of conjugated drug-linkers, allowing for calculation of average DAR and assessment of heterogeneity.[15][17] |
Conclusion and Future Directions
This compound is a versatile and valuable spacer for drug development professionals. Its defined length and bifunctional nature allow for a controlled and stepwise approach to building complex drug conjugates. The protocols outlined in this guide provide a robust framework for the successful conjugation of this spacer to amine-containing payloads. By leveraging the principles of carbodiimide chemistry and employing rigorous analytical characterization, researchers can confidently incorporate this spacer into their drug design workflows, paving the way for the development of novel, well-defined targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. precisepeg.com [precisepeg.com]
- 6. abzena.com [abzena.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. biologixgroup.com [biologixgroup.com]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 13. Assessment of ADC Higher Order Structure Through 2D NMR Analysis [ouci.dntb.gov.ua]
- 14. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
- 17. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Decanoic Acid in Cancer Research
Note to the Researcher
Initial literature searches for "10-Methoxy-10-oxodecanoic acid" did not yield specific studies related to its application in cancer research. The available information is largely limited to its chemical properties and commercial availability.
In the spirit of providing a scientifically robust and actionable guide, this document has been developed to focus on a structurally related and well-researched compound: Decanoic Acid . As a ten-carbon medium-chain fatty acid, Decanoic Acid (also known as Capric Acid) shares a similar carbon backbone and has demonstrated significant anti-cancer effects, particularly in hepatocellular carcinoma, by targeting key signaling pathways. The principles, protocols, and mechanisms detailed herein for Decanoic Acid can serve as a strong foundational framework for investigating novel fatty acid derivatives like this compound.
Introduction: Decanoic Acid as a Therapeutic Candidate in Oncology
Decanoic Acid (DA) is a saturated medium-chain fatty acid (MCFA) naturally found in sources like coconut and palm kernel oils, as well as mammalian milk.[1] While traditionally studied for its role in metabolism and ketogenic diets, recent evidence has illuminated its potential as an anti-neoplastic agent.[1][2][3] DA has exhibited cytotoxic effects against various cancer cell lines, including colorectal, skin, and breast cancer.[1][4] Notably, extensive research has demonstrated its profound anti-tumor effects in hepatocellular carcinoma (HCC), the most common form of liver cancer, which is often diagnosed at advanced stages with limited therapeutic options.[1][3][5][6]
These application notes provide a comprehensive overview of the mechanism of action of Decanoic Acid in HCC and offer detailed protocols for its investigation in a research setting.
Unveiling the Mechanism of Action: Targeting the HGF/c-Met Signaling Axis
The anti-tumor activity of Decanoic Acid in hepatocellular carcinoma is primarily attributed to its ability to suppress the HGF/c-Met signaling pathway.[1][2][3][5][6] The c-Met receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in tumorigenesis by promoting cell proliferation, migration, epithelial-mesenchymal transition (EMT), and metastasis.[1] Aberrant activation of this pathway is linked to poor clinical outcomes in HCC patients.[1]
Decanoic Acid intervenes in this pathway by:
-
Inhibiting c-Met Phosphorylation: DA has been shown to inhibit both constitutive and HGF-induced phosphorylation (activation) of the c-Met receptor.[1][5][7]
-
Suppressing Downstream Effectors: By blocking c-Met activation, DA prevents the subsequent phosphorylation and activation of key downstream signaling cascades, including the PI3K/Akt/mTOR and MEK/ERK pathways.[1][5]
-
Inducing Apoptosis: The inhibition of these pro-survival pathways leads to the induction of apoptotic cell death. DA treatment results in the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin.[1][3]
The following diagram illustrates the inhibitory effect of Decanoic Acid on the c-Met signaling pathway.
Caption: Decanoic Acid inhibits the HGF/c-Met pathway, leading to apoptosis.
Quantitative In Vitro Efficacy of Decanoic Acid
Decanoic Acid has been shown to reduce the viability of HCC cells in a dose-dependent manner. The following table summarizes representative data from cell viability assays.
| Cell Line | Treatment Condition | Result | Reference |
| HCCLM3 | DA (0, 20, 40, 60, 80 µM) for 48h (with HGF) | Dose-dependent decrease in cell viability | [1] |
| HepG2 | DA (0, 20, 40, 60, 80 µM) for 48h (with HGF) | Dose-dependent decrease in cell viability | [1] |
| HepG2 | 10-Hydroxy-2-Decenoic Acid (10-HDA) | CC50 value of 59.6 µg/mL | [8] |
| THLE-3 (Normal) | 10-Hydroxy-2-Decenoic Acid (10-HDA) | CC50 value of 106.4 µg/mL (demonstrating selectivity) | [8] |
Note: Data for 10-Hydroxy-2-Decenoic Acid, a derivative of Decanoic Acid, is included to provide additional context on the potential of related structures.
General Experimental Workflow
The investigation of Decanoic Acid's anti-cancer properties typically follows a multi-stage process, beginning with in vitro characterization and potentially progressing to in vivo models.
Caption: A typical workflow for evaluating Decanoic Acid's anti-cancer effects.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying Decanoic Acid in HCC cell lines.[1][5]
Protocol 5.1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Decanoic Acid on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
HCC cell lines (e.g., HCCLM3, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Decanoic Acid (DA) stock solution (e.g., in DMSO)
-
Hepatocyte Growth Factor (HGF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment with DA: Prepare serial dilutions of Decanoic Acid in culture medium. For a dose-response curve, typical final concentrations might be 0, 20, 40, 60, and 80 µM.[1] Remove the old medium from the wells and add 100 µL of the DA-containing medium. Incubate for 2 hours.
-
HGF Stimulation (Optional): To investigate DA's effect on HGF-induced proliferation, add HGF to a final concentration of 50 ng/mL to the appropriate wells.[1]
-
Incubation: Incubate the plate for a total of 48 hours from the start of the pre-treatment.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Protocol 5.2: Western Blot Analysis of c-Met Pathway Proteins
Objective: To analyze the effect of Decanoic Acid on the expression and phosphorylation levels of c-Met and its downstream targets.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Decanoic Acid (e.g., 80 µM) for 2 hours, followed by HGF stimulation (50 ng/mL) for 30 minutes.[5]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 5.3: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Decanoic Acid.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Decanoic Acid (e.g., 80 µM) for 24 hours.[1][5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
In Vivo Studies and Future Directions
The anti-cancer potential of Decanoic Acid observed in vitro has been corroborated by in vivo studies. In an orthotopic HCC mouse model, DA treatment attenuated tumor growth and lung metastasis.[1][5][6] Furthermore, analysis of tumor tissues from these models confirmed the suppression of the c-Met signaling pathway, consistent with in vitro findings.[1][5]
Future research should focus on the long-term safety, bioavailability, and potential combination therapies involving Decanoic Acid to enhance its therapeutic efficacy.
Conclusion
Decanoic Acid presents a promising avenue for cancer therapy, particularly for hepatocellular carcinoma. Its well-defined mechanism of action, involving the targeted inhibition of the HGF/c-Met pathway, provides a strong rationale for its further development. The protocols outlined in this guide offer a validated framework for researchers to explore the anti-neoplastic properties of Decanoic Acid and other related fatty acids in their own experimental systems.
References
- 1. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Antiproliferative Agents from 10-Methoxy-10-oxodecanoic Acid
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The relentless pursuit of novel therapeutic agents to combat cellular proliferation remains a cornerstone of oncological research. This document provides a comprehensive guide to the conceptualization, synthesis, and evaluation of a new class of potential antiproliferative agents, utilizing 10-Methoxy-10-oxodecanoic acid (MMPA), also known as monomethyl sebacate, as a versatile starting material. We pivot from the absence of direct literature precedent to a rational, hypothesis-driven approach, proposing the synthesis of novel Histone Deacetylase (HDAC) inhibitors. This guide details the scientific rationale, a complete synthetic workflow, and robust protocols for biological validation, offering a roadmap for the exploration of new chemical entities in cancer therapy.
Introduction: A New Application for a Classic Building Block
This compound is a readily available difunctional molecule, featuring a ten-carbon aliphatic chain terminated by a carboxylic acid and a methyl ester. While its traditional applications are diverse, its potential as a scaffold in medicinal chemistry is largely untapped. The C10 backbone presents an ideal length for a linker moiety in drug design, capable of spanning the distance between key interaction points within a biological target.[1][2][3]
This guide proposes leveraging MMPA for the synthesis of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their dysregulation is a hallmark of many cancers, making them a validated and compelling target for therapeutic intervention.[3] Several HDAC inhibitors have been approved for cancer treatment, demonstrating the clinical viability of this approach.[4][5]
The canonical structure of many potent HDAC inhibitors, particularly those of the hydroxamic acid class, comprises three key elements: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site, a "cap" group that interacts with residues at the rim of the active site, and a linker that connects these two components.[3][4][5] We hypothesize that MMPA can be strategically elaborated to form the linker and ZBG components of a novel series of HDAC inhibitors.
Rationale for Molecular Design: A Pharmacophore-Guided Approach
Our design strategy is rooted in the well-established pharmacophore for hydroxamic acid-based HDAC inhibitors.
-
Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a premier ZBG due to its exceptional ability to coordinate with the zinc ion in the HDAC active site, effectively inhibiting the enzyme.[5][6] The methyl ester of MMPA is a direct precursor to this functional group.
-
Linker Region: The decanoic acid backbone of MMPA will serve as the linker. The length and flexibility of this ten-carbon chain are hypothesized to allow for optimal positioning of the ZBG and the cap group within the HDAC active site tunnel.[1][2][3]
-
Cap Group: The carboxylic acid of MMPA provides a convenient handle for the introduction of a variety of cap groups. These are typically aromatic or heterocyclic moieties that can engage in surface-level interactions, contributing to both potency and isoform selectivity.[1][4]
The proposed general structure of the target compounds is shown below:
Figure 1: General pharmacophore of the proposed HDAC inhibitors.
Proposed Synthetic Pathway & Protocols
The synthesis is designed as a straightforward, two-step process from the starting material, this compound.
Figure 2: Proposed two-step synthesis workflow.
PART 1: Synthesis of Intermediate Amide-Ester
Objective: To couple a selected aromatic amine (the "cap group") to the carboxylic acid moiety of MMPA.
Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes. This is the activation step.
-
In a separate flask, dissolve the desired aromatic amine (e.g., aniline, 4-methoxyaniline; 1.1 eq) in a minimal amount of the same anhydrous solvent.
-
-
Reaction:
-
Add the amine solution dropwise to the activated MMPA solution.
-
Add a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide-ester intermediate.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
PART 2: Synthesis of Final Hydroxamic Acid Product
Objective: To convert the methyl ester of the intermediate to the final hydroxamic acid.
Protocol:
-
Reagent Preparation:
-
Prepare a fresh solution of hydroxylamine for the reaction. In a flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) in methanol.
-
In a separate, cooled (ice bath) flask, prepare a solution of sodium methoxide (NaOMe, 5.0 eq) in methanol.
-
Slowly add the NaOMe solution to the hydroxylamine hydrochloride solution with stirring. A precipitate of NaCl will form. Stir for 30 minutes and then filter off the salt to obtain a methanolic solution of free hydroxylamine.[7][8]
-
-
Reaction:
-
Dissolve the amide-ester intermediate (1.0 eq) from Part 1 in methanol.
-
Add the freshly prepared methanolic hydroxylamine solution to the ester solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of water or methanol and acidify carefully with cold 1 M HCl to a pH of ~7. The product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash chromatography to yield the final hydroxamic acid.
-
-
Characterization:
-
Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>95%).
-
Protocols for Biological Evaluation
Protocol 4.1: In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the concentration of the synthesized compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the wells (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., a known HDAC inhibitor like SAHA).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) [Hypothetical] |
| MMPA-Cap-1 | HeLa | 5.2 |
| MMPA-Cap-1 | MCF-7 | 8.1 |
| MMPA-Cap-2 | HeLa | 2.7 |
| MMPA-Cap-2 | MCF-7 | 4.5 |
| SAHA (Control) | HeLa | 1.5 |
| SAHA (Control) | MCF-7 | 2.3 |
| Table 1: Hypothetical antiproliferative activity data. |
Protocol 4.2: In Vitro HDAC Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on HDAC enzyme activity. Commercially available fluorometric or colorimetric kits are recommended for this purpose.
Principle: The assay utilizes an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be acted upon by a developer solution to release a fluorescent or colorimetric signal. The signal intensity is inversely proportional to the HDAC activity.[12][13][14]
Procedure (General):
-
Reagent Preparation: Prepare assay buffer, purified HDAC enzyme (e.g., HDAC1, HDAC6), fluorogenic substrate, and developer solution as per the kit manufacturer's instructions.[12]
-
Compound Dilution: Prepare a serial dilution of the test compounds and a known inhibitor (e.g., Trichostatin A) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound dilutions. Include controls for no enzyme and no inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).[12]
-
Signal Development: Stop the enzymatic reaction and develop the signal by adding the developer solution. Incubate at room temperature for 15-30 minutes.[12]
-
Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance (e.g., 450 nm) using a plate reader.[12][15]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values against different HDAC isoforms.
| Compound ID | HDAC1 IC₅₀ (nM) [Hypothetical] | HDAC6 IC₅₀ (nM) [Hypothetical] | Selectivity (HDAC1/HDAC6) |
| MMPA-Cap-1 | 250 | 75 | 3.3 |
| MMPA-Cap-2 | 80 | 450 | 0.18 |
| SAHA (Control) | 50 | 40 | 1.25 |
| Table 2: Hypothetical HDAC inhibition data. |
Conclusion and Future Directions
This guide outlines a rational and comprehensive strategy for the synthesis and evaluation of novel antiproliferative agents derived from this compound. By targeting the well-validated HDAC enzyme class, this approach provides a clear path from a simple starting material to potentially potent and selective anticancer compounds. The detailed protocols herein serve as a robust foundation for researchers to synthesize these novel entities, characterize their biological activity, and contribute to the ever-expanding arsenal of cancer therapeutics. Future work should focus on synthesizing a diverse library of compounds by varying the aromatic cap group to explore structure-activity relationships (SAR) and optimize for potency and isoform selectivity.
References
- 1. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. epigentek.com [epigentek.com]
Application Notes and Protocols for the Creation of Bivalent Ligands for Opioid Receptors Using Monomethyl Sebacate
For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: The Rationale for Bivalent Ligands in Opioid Research
The opioid system, comprising receptors such as the mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR), is a cornerstone of pain management.[1] However, conventional opioid analgesics are fraught with severe side effects, including respiratory depression, tolerance, and dependence. A growing body of evidence suggests that opioid receptors can form dimers or higher-order oligomers, both as homomers (e.g., MOR-MOR) and heteromers (e.g., MOR-DOR).[2][3] These receptor complexes present novel pharmacological targets that may allow for the separation of therapeutic effects from adverse ones.
Bivalent ligands, which consist of two pharmacophores connected by a chemical linker, are powerful tools to probe these receptor dimers.[2] By simultaneously engaging two receptor binding sites, bivalent ligands can exhibit enhanced affinity, selectivity, and unique functional profiles compared to their monovalent counterparts.[2] The design of these molecules is a multi-faceted challenge, with the choice of pharmacophores and the nature of the linker being critical determinants of their biological activity.
This application note provides a comprehensive guide to the design, synthesis, and in vitro characterization of bivalent ligands for opioid receptors, with a specific focus on the use of monomethyl sebacate as a versatile, bifunctional linker.
Design Principles for Bivalent Opioid Ligands
The construction of an effective bivalent ligand requires careful consideration of three key components: the pharmacophores, the linker, and the attachment points.
Pharmacophore Selection
The choice of pharmacophores dictates the intended target and desired activity of the bivalent ligand. These can be identical (homobivalent) or different (heterobivalent). For instance, a heterobivalent ligand might contain a MOR agonist and a DOR antagonist to potentially achieve potent analgesia with reduced side effects.[4] The pharmacophores must possess suitable functional groups for conjugation to the linker, such as primary or secondary amines, hydroxyl groups, or carboxylic acids.
Table 1: Examples of Opioid Pharmacophores for Bivalent Ligand Synthesis
| Pharmacophore | Receptor Target(s) | Functional Group for Conjugation |
| Oxymorphone | µ-opioid receptor (agonist) | Phenolic hydroxyl, secondary amine |
| Naltrexone | µ, κ, δ-opioid receptors (antagonist) | Phenolic hydroxyl, secondary amine |
| Butorphanol | κ-opioid receptor (agonist), µ-opioid receptor (partial agonist) | Phenolic hydroxyl |
| Dmt-Tic | δ-opioid receptor (antagonist) | Carboxylic acid, primary amine |
The Role of the Linker: Monomethyl Sebacate
The linker is not merely a passive connector; its length, flexibility, and chemical composition are crucial for optimal binding and activity. Monomethyl sebacate, a mono-ester of the ten-carbon dicarboxylic acid sebacic acid, is an excellent choice for a linker due to its bifunctional nature. It possesses a terminal carboxylic acid and a methyl ester, allowing for sequential and controlled conjugation to two different pharmacophores. The ten-carbon chain provides a significant and flexible span, which is often necessary to bridge the distance between the binding sites of a receptor dimer.
Attachment Points
The site of linker attachment on the pharmacophore must be chosen to minimize disruption of its interaction with the receptor. For morphinan-based opioids like oxymorphone and naltrexone, the phenolic hydroxyl group at position 3 or the secondary amine at position 17 are common attachment points.[5]
Synthesis of a Heterobivalent MOR Agonist/Antagonist using Monomethyl Sebacate
This section details a representative protocol for the synthesis of a heterobivalent ligand composed of oxymorphone (MOR agonist) and naltrexone (opioid antagonist), linked by monomethyl sebacate. The synthesis involves a two-step process: first, an amide coupling of monomethyl sebacate to an amine-containing pharmacophore, followed by an esterification reaction with a hydroxyl-containing pharmacophore. For this example, we will utilize 6β-amino-oxymorphone and naltrexone.
Workflow for Bivalent Ligand Synthesis
Caption: A generalized workflow for the synthesis of a bivalent opioid ligand.
Experimental Protocol: Synthesis
Step 1: Amide Coupling of 6β-amino-oxymorphone with Monomethyl Sebacate
-
Reagents and Materials:
-
6β-amino-oxymorphone (1 equivalent)
-
Monomethyl sebacate (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve 6β-amino-oxymorphone and monomethyl sebacate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt and EDC to the solution and stir for 15 minutes.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide-linked intermediate.
-
Step 2: Esterification of the Intermediate with Naltrexone
-
Reagents and Materials:
-
Amide-linked intermediate from Step 1 (1 equivalent)
-
Naltrexone (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve the amide-linked intermediate, naltrexone, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.[2]
-
-
Characterization:
In Vitro Pharmacological Evaluation
Once synthesized and purified, the bivalent ligand must be characterized pharmacologically to determine its binding affinity and functional activity at the target opioid receptors.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay measures the affinity of the bivalent ligand for the µ, δ, and κ opioid receptors by competing with a radiolabeled ligand.[6]
Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
Non-specific binding determinator: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats, cell harvester, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the bivalent ligand.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either the bivalent ligand dilution, buffer (for total binding), or naloxone (for non-specific binding).[6]
-
Add the cell membrane preparation to initiate the binding reaction.[6]
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[6]
-
Wash the filters with ice-cold wash buffer.[6]
-
Dry the filters and measure the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the bivalent ligand.
-
Plot the percent specific binding against the logarithm of the bivalent ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Representative Binding Affinity Data
| Compound | Receptor | Ki (nM) |
| Bivalent Ligand (Example) | µ-opioid | 0.5 |
| δ-opioid | 15.2 | |
| κ-opioid | 25.8 | |
| Oxymorphone (monomer) | µ-opioid | 1.2 |
| Naltrexone (monomer) | µ-opioid | 0.8 |
Functional Assays: Assessing Efficacy and Signaling Bias
Functional assays are crucial to determine whether the bivalent ligand acts as an agonist, antagonist, or partial agonist, and to investigate potential signaling bias.
1. G-Protein Dependent Signaling: cAMP Inhibition Assay
Opioid receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[7] The HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay is a sensitive method to measure this effect.[8]
Protocol: HTRF cAMP Assay
-
Materials:
-
CHO or HEK293 cells expressing the opioid receptor of interest.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
Forskolin (to stimulate adenylyl cyclase).
-
384-well plates, HTRF-compatible plate reader.
-
-
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.[9]
-
Prepare serial dilutions of the bivalent ligand.
-
Aspirate the culture medium and add the bivalent ligand dilutions followed by forskolin.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes.[9]
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[9]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the bivalent ligand concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Emax.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.[7] The PathHunter β-arrestin assay is a widely used platform for this purpose.[10][11]
Protocol: PathHunter β-Arrestin Recruitment Assay
-
Materials:
-
PathHunter cell line co-expressing the opioid receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.[12]
-
PathHunter detection reagents.
-
384-well plates, luminometer.
-
-
Procedure:
-
Plate the PathHunter cells in a 384-well plate and incubate overnight.[11]
-
Prepare serial dilutions of the bivalent ligand.
-
Add the bivalent ligand dilutions to the cells and incubate for 90 minutes at 37°C.[11]
-
Add the PathHunter detection reagents and incubate for 60 minutes at room temperature.[12]
-
Read the chemiluminescent signal on a luminometer.[11]
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the bivalent ligand concentration to generate a dose-response curve and determine the EC₅₀ and Emax.
-
Visualizing Opioid Receptor Signaling Pathways
Caption: Simplified overview of G-protein and β-arrestin signaling pathways.
Conclusion
The development of bivalent ligands represents a sophisticated strategy to modulate the function of opioid receptor dimers and potentially discover novel analgesics with improved safety profiles. Monomethyl sebacate serves as an effective and versatile linker for the synthesis of these complex molecules. The protocols outlined in this application note provide a comprehensive framework for the design, synthesis, and in vitro pharmacological characterization of bivalent opioid ligands, empowering researchers to explore this exciting frontier in drug discovery.
References
- 1. Novel Bivalent Ligands Carrying Potential Antinociceptive Effects by Targeting Putative Mu Opioid Receptor and Chemokine Receptor CXCR4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Binding Affinity of Novel Mono- and Bivalent Morphinan Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuned-Affinity Bivalent Ligands for the Characterization of Opioid Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuned-Affinity Bivalent Ligands for the Characterization of Opioid Receptor Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. berthold.com [berthold.com]
- 10. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
Application Note & Protocols: A Step-by-Step Guide to the Synthesis of 10-Methoxy-10-oxodecanoic Acid and Its Amide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
10-Methoxy-10-oxodecanoic acid, also known as monomethyl sebacate, is a valuable bifunctional molecule that serves as a crucial building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and a methyl ester, makes it an ideal linker for creating more complex molecules, including polymers, plasticizers, and active pharmaceutical ingredients. This guide provides detailed, field-proven protocols for the synthesis of the parent compound from sebacic acid and its subsequent derivatization into amides, a common functional group in drug development. The methodologies are designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to ensure both success and safety in the laboratory.
Part I: Synthesis of this compound (Monomethyl Sebacate)
The primary challenge in synthesizing this compound is the selective mono-esterification of sebacic acid, a symmetrical dicarboxylic acid. Uncontrolled reaction conditions can easily lead to the formation of the diester, dimethyl sebacate, significantly reducing the yield of the desired monoester. The following protocol employs a classic acid-catalyzed esterification in methanol, where careful control of stoichiometry and reaction time is paramount to favor the formation of the mono-ester product.
Reaction Principle: Fischer Esterification
This synthesis utilizes the Fischer esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). By using a large excess of methanol, which also serves as the solvent, the equilibrium is driven towards the ester product. Limiting the amount of the acid catalyst and monitoring the reaction progress allows for the isolation of the mono-ester before significant di-esterification occurs.
Protocol 1: Acid-Catalyzed Mono-esterification of Sebacic Acid
This protocol details a straightforward and scalable method for preparing the target compound.
Materials & Equipment:
-
Sebacic acid (Decanedioic acid)
-
Methanol (Anhydrous)
-
Sulfuric acid (Concentrated, 98%)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (beakers, flasks)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add sebacic acid (20.2 g, 0.1 mol) and anhydrous methanol (200 mL). Stir the suspension until the sebacic acid is partially dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring suspension. Causality Note: The reaction is exothermic; slow addition at low temperature prevents uncontrolled heating.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 1:1 Hexane:Ethyl Acetate with a small amount of acetic acid. The monoester should have an Rf value between the starting material (lower) and the diester (higher). Stop the reaction when the spot for the starting material has mostly disappeared, but before a significant amount of the diester spot appears (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (400 mL). A white precipitate (the product) may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL). Trustworthiness Note: The NaHCO₃ wash is critical to neutralize the sulfuric acid catalyst and remove any unreacted sebacic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like acetone/petroleum ether or by column chromatography on silica gel to yield pure this compound.[1]
Quantitative Data Summary
| Reagent/Parameter | Quantity | Moles | Role |
| Sebacic Acid | 20.2 g | 0.1 mol | Starting Material |
| Methanol | 200 mL | ~4.9 mol | Reagent & Solvent |
| Conc. H₂SO₄ | 1 mL | ~0.018 mol | Catalyst |
| Reaction Time | 4 - 6 hours | N/A | Duration |
| Temperature | ~65°C (Reflux) | N/A | Condition |
| Expected Yield | 15 - 18 g | 70 - 83% | Product Outcome |
Part II: Synthesis of this compound Amide Derivatives
The free carboxylic acid of this compound is readily available for coupling with primary or secondary amines to form a wide range of amide derivatives. This protocol utilizes a highly efficient and widely used coupling strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt).
Reaction Principle: Carbodiimide-Mediated Amide Coupling
EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, an additive like HOBt is used. HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[2]
Protocol 2: General Procedure for EDC-Mediated Amide Coupling
This general protocol can be adapted for coupling with various amines.
Materials & Equipment:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Hydrochloric acid (1M aqueous solution)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Experimental Workflow Diagram
Caption: Workflow for the synthesis of amide derivatives via EDC coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), DMAP (1.0 eq), and HOBt (0.1 eq) in anhydrous DCM or acetonitrile.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent used (e.g., DCM).
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Trustworthiness Note: The acid wash removes excess amine and basic catalysts (DMAP, DIPEA). The base wash removes excess HOBt and unreacted carboxylic acid. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for a Representative Reaction (Aniline)
| Reagent/Parameter | M.W. ( g/mol ) | Equivalents | Role |
| This compound | 216.27 | 1.0 | Carboxylic Acid |
| Aniline | 93.13 | 1.1 | Amine |
| EDC | 155.24 | 1.1 | Coupling Agent |
| DMAP | 122.17 | 1.0 | Catalyst |
| HOBt | 135.12 | 0.1 | Additive |
| DIPEA | 129.24 | 2.0 | Base |
| Expected Yield | N/A | 70 - 95% | Product Outcome |
References
Application Notes and Protocols for the Characterization of 10-Methoxy-10-oxodecanoic Acid Conjugates
Introduction: The Significance of 10-Methoxy-10-oxodecanoic Acid and its Conjugates in Modern Research
This compound, a derivative of the medium-chain fatty acid, decanoic acid, is a molecule of increasing interest in the fields of biochemistry and pharmaceutical sciences.[1][2] Its unique structure, featuring a terminal methyl ester, imparts specific physicochemical properties that are leveraged in the design of bioconjugates. These conjugates, which may involve covalent linkage to peptides, proteins, or small molecule drugs, are being explored for a variety of applications, including enhancing the pharmacokinetic profiles of therapeutic agents and serving as molecular probes for biological systems.[3][4] The conjugation of fatty acids to peptides or drugs can improve their stability, bioavailability, and target engagement by facilitating transport across cellular membranes and promoting association with serum albumin.[1][3]
The precise characterization of these conjugates is paramount to understanding their structure-activity relationships and ensuring their quality and efficacy in downstream applications. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the detailed characterization of this compound conjugates. We will delve into the principles and provide detailed protocols for chromatographic separation, mass spectrometric analysis, and nuclear magnetic resonance spectroscopy.
Chromatographic Separation: Isolating the Conjugate of Interest
The initial and critical step in the characterization of this compound conjugates is their purification and separation from unreacted starting materials and other byproducts. The choice of chromatographic technique is dictated by the physicochemical properties of the conjugate, particularly its polarity and molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of fatty acid conjugates.[5][6] The versatility of HPLC allows for the use of different stationary and mobile phases to achieve optimal separation.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the separation of lipid conjugates.[5] Separation is based on the hydrophobic interactions between the analyte and the stationary phase (typically C8 or C18). A gradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile or methanol) in an aqueous mobile phase is typically employed.
Protocol 1: RP-HPLC Separation of a this compound-Peptide Conjugate
Objective: To separate the fatty acid-peptide conjugate from the unconjugated peptide and excess fatty acid.
Materials:
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Reaction mixture containing the this compound-peptide conjugate, unconjugated peptide, and excess fatty acid, dissolved in a suitable solvent (e.g., 50% acetonitrile/water).
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Set the column oven temperature to 30°C.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) over 1 minute and re-equilibrate for 9 minutes before the next injection.
-
Monitor the elution profile at 220 nm and 280 nm. The conjugate will typically elute later than the more polar unconjugated peptide.[7]
-
Collect fractions corresponding to the desired peak for further analysis.
Data Interpretation: The retention time of the conjugate will be longer than that of the unconjugated peptide due to the increased hydrophobicity imparted by the fatty acid chain. The peak purity can be assessed by examining the symmetry of the peak and by subsequent analysis using mass spectrometry.
Table 1: Typical HPLC Gradient for Separation of a Fatty Acid-Peptide Conjugate
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0.0 | 95 | 5 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 95 | 5 |
| 45.0 | 95 | 5 |
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar conjugates, HILIC can be an effective alternative to RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC separation and analysis of conjugates.
Mass Spectrometry: Unveiling Molecular Weight and Structure
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugates, providing precise molecular weight determination and structural information.[8] When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules such as peptide and protein conjugates. It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.
Protocol 2: LC-MS Analysis of a this compound-Peptide Conjugate
Objective: To confirm the molecular weight of the purified conjugate.
Materials:
-
Purified conjugate from Protocol 1.
-
LC-MS grade solvents (water, acetonitrile, formic acid).
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Perform chromatographic separation using a method similar to Protocol 1, but with a formic acid modifier (e.g., 0.1% formic acid) instead of TFA, as TFA can cause ion suppression.
-
Introduce the column eluent directly into the ESI source.
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 400-2000 m/z).
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization and signal intensity.
Data Interpretation:
-
The mass spectrum will show a series of peaks corresponding to the multiply charged ions of the conjugate.
-
The molecular weight of the conjugate can be calculated from the m/z values of these ions using deconvolution software.
-
The expected molecular weight is the sum of the molecular weight of the peptide and the molecular weight of the this compound moiety, minus the mass of a water molecule (for an amide bond formation).
Table 2: Expected Mass Spectrometry Results
| Analyte | Expected Monoisotopic Mass (Da) | Expected Molecular Weight Change |
| Unconjugated Peptide | Varies | N/A |
| This compound | 202.1518 | N/A |
| Conjugate | MW(Peptide) + 202.1518 - 18.0106 | +184.1412 |
Tandem Mass Spectrometry (MS/MS)
MS/MS is a powerful technique for obtaining structural information and confirming the site of conjugation.[9] In an MS/MS experiment, a specific precursor ion (e.g., one of the multiply charged ions of the conjugate) is selected, fragmented, and the resulting product ions are mass-analyzed.
Protocol 3: MS/MS Analysis for Site of Conjugation
Objective: To identify the amino acid residue to which the this compound is attached.
Procedure:
-
Perform an LC-MS experiment as described in Protocol 2.
-
In the mass spectrometer, set up a data-dependent acquisition (DDA) or targeted MS/MS experiment to fragment the precursor ions of the conjugate.
-
Analyze the resulting MS/MS spectrum to identify fragment ions (e.g., b- and y-ions for peptides) that are indicative of the site of modification.
Data Interpretation: The mass of the fatty acid moiety will be observed as a modification on a specific amino acid residue in the fragment ion series. For example, if the conjugation occurs at the N-terminus or a lysine side chain, the corresponding b- or y-ions will show a mass shift of +184.1412 Da.
MS/MS Fragmentation of a Modified Peptide
Caption: MS/MS fragmentation pattern of a fatty acid-modified peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules in solution.[10][11] For this compound conjugates, NMR can be used to confirm the covalent linkage, identify the site of conjugation, and assess the structural integrity of the conjugate.
¹H NMR Spectroscopy
¹H NMR is used to identify the different types of protons in a molecule based on their chemical shifts.[3]
Protocol 4: ¹H NMR Analysis of a this compound Conjugate
Objective: To confirm the presence of the fatty acid moiety in the conjugate.
Materials:
-
Purified conjugate (lyophilized).
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Dissolve 1-5 mg of the purified conjugate in 0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
Data Interpretation: The ¹H NMR spectrum of the conjugate will show characteristic signals for the protons of the this compound moiety in addition to the signals from the conjugated molecule (e.g., peptide).
Table 3: Characteristic ¹H NMR Chemical Shifts for the this compound Moiety
| Protons | Approximate Chemical Shift (δ) ppm | Multiplicity |
| Methoxy (-OCH₃) | ~3.6 | Singlet |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~2.3 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.2 - 1.6 | Multiplet |
Note: Chemical shifts can vary depending on the solvent and the nature of the conjugate.[11]
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide more detailed structural information by showing correlations between different nuclei.[12][13]
-
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Correlates protons directly attached to carbons.
These techniques are particularly useful for confirming the site of conjugation by observing correlations between protons of the fatty acid and protons of the amino acid residue at the conjugation site.
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
The robust characterization of this compound conjugates requires a multi-faceted analytical approach. The combination of high-resolution chromatographic separation, precise mass determination by mass spectrometry, and detailed structural elucidation by NMR spectroscopy provides a comprehensive and self-validating system for ensuring the identity, purity, and structural integrity of these important biomolecules. The protocols and guidelines presented in this application note serve as a foundation for researchers, scientists, and drug development professionals working with fatty acid conjugates, enabling them to confidently advance their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-Fatty Acid Conjugation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. aocs.org [aocs.org]
- 7. Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. nanomedicines.ca [nanomedicines.ca]
- 13. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-esterification of Sebacic Acid
Welcome to the technical support center for the selective mono-esterification of sebacic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing sebacic acid monoesters. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure you can achieve your synthesis goals with confidence.
Introduction: The Challenge of Selectivity
Sebacic acid, a ten-carbon dicarboxylic acid, is a valuable building block in the synthesis of polymers, plasticizers, lubricants, and cosmetics.[1][2] Its symmetrical structure, however, presents a significant challenge in achieving selective mono-esterification. The goal is to react only one of the two carboxylic acid groups, leaving the other free for subsequent chemical modifications. This is often difficult to achieve with high yield and purity, as the formation of the diester is a competing and often favored reaction.[3][4] This guide will provide you with the knowledge to control this selectivity and troubleshoot common issues that arise during the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity for the mono-ester of sebacic acid?
A1: The main challenge lies in the similar reactivity of the two carboxylic acid groups on the sebacic acid molecule. Once the first esterification occurs, the molecule is not significantly deactivated, allowing for a second esterification to readily take place, forming the diester. Key factors that influence selectivity include:
-
Stoichiometry: Controlling the molar ratio of sebacic acid to the alcohol is critical. An excess of the alcohol will drive the reaction towards the formation of the diester.
-
Catalyst Choice: The type of catalyst used can significantly impact the reaction pathway. Some catalysts may favor mono-esterification, while others might promote the formation of the diester.[5]
-
Reaction Conditions: Temperature, reaction time, and the method of water removal all play crucial roles in determining the product distribution.[3][4][6]
-
Purification: Separating the desired monoester from the unreacted sebacic acid and the diester byproduct can be a complex purification challenge.
Q2: Which catalysts are recommended for selective mono-esterification of sebacic acid?
A2: The choice of catalyst is pivotal for directing the reaction towards the monoester. Several types of catalysts have been explored:
-
Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used for Fischer esterification.[7] While effective, they can sometimes lead to a mixture of mono- and diesters.
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and alumina, offer advantages in terms of easier separation and potential for higher selectivity.[5][8] Alumina, for instance, can selectively adsorb one carboxyl group, leaving the other available for esterification.[9][10]
-
Enzymatic Catalysts: Lipases are increasingly used for their high selectivity under mild reaction conditions.[11] Enzymes like Candida antarctica lipase B (CALB) can exhibit remarkable selectivity for mono-esterification.[11]
-
Organocatalysts: Certain organic molecules can be used to catalyze the reaction, sometimes offering improved selectivity and milder reaction conditions.
Q3: How can I effectively monitor the progress of my mono-esterification reaction?
A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the overproduction of the diester. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (sebacic acid) and the appearance of the monoester and diester products.
-
Gas Chromatography (GC): After derivatization to form more volatile esters (e.g., methyl esters), GC can be used to quantify the relative amounts of sebacic acid, monoester, and diester.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture without the need for derivatization.[14][15]
-
Titration: The remaining carboxylic acid content in the reaction mixture can be determined by acid-base titration, providing an indication of the overall conversion.[13]
Troubleshooting Guide
Problem 1: Low Yield of the Monoester and High Formation of the Diester
This is the most common issue in selective mono-esterification.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An excess of the alcohol reactant strongly favors the formation of the diester. | Carefully control the molar ratio of sebacic acid to alcohol. A 1:1 or a slight excess of sebacic acid is often a good starting point. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long will inevitably lead to the formation of the diester. | Monitor the reaction closely using TLC, GC, or HPLC and stop the reaction when the concentration of the monoester is at its maximum. |
| High Reaction Temperature | Higher temperatures can increase the reaction rate but may also decrease selectivity, leading to more diester formation.[16] | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the product distribution. |
| Inefficient Water Removal | The presence of water, a byproduct of esterification, can slow down the reaction and affect the equilibrium. | Utilize a Dean-Stark apparatus to continuously remove water from the reaction mixture, driving the equilibrium towards the products.[17][18] |
Problem 2: Difficulty in Purifying the Monoester
The similar polarities of sebacic acid, its monoester, and its diester can make purification challenging.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Co-elution in Chromatography | The monoester and diester may have similar retention factors on a chromatography column. | Optimize the chromatography conditions. For column chromatography, experiment with different solvent systems (e.g., varying polarity). For HPLC, adjust the mobile phase composition or consider a different column. |
| Incomplete Separation by Extraction | Simple liquid-liquid extraction may not be sufficient to separate the components effectively. | Employ a pH-controlled extraction. At a specific pH, the unreacted sebacic acid (dianion) and the monoester (monoanion) will have different solubilities in aqueous and organic phases, allowing for their separation. The diester will remain in the organic phase. |
| "Oiling Out" During Recrystallization | The product separates as an oil instead of crystals during recrystallization, often due to impurities.[19] | Try a different recrystallization solvent or a mixed-solvent system. Slow cooling and seeding with a pure crystal can also promote proper crystallization.[19] |
Problem 3: The Reaction is Not Proceeding or is Very Slow
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The catalyst may have degraded or is not suitable for the reaction conditions. | Ensure the catalyst is fresh and active. If using a heterogeneous catalyst, ensure it has been properly activated. Consider trying a different type of catalyst. |
| Insufficient Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Presence of Water in Reactants | Water can inhibit the reaction, especially in the initial stages. | Ensure all reactants and solvents are dry before starting the reaction. |
Experimental Protocols
Protocol 1: Selective Mono-methylation of Sebacic Acid using an Ion-Exchange Resin
This protocol provides a method for the selective mono-esterification of sebacic acid using a strongly acidic ion-exchange resin as a heterogeneous catalyst.[8]
Materials:
-
Sebacic Acid
-
Methanol (anhydrous)
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, reflux condenser, and a magnetic stirrer.
-
Reactant Charging: To the round-bottom flask, add sebacic acid (1 equivalent), the ion-exchange resin (e.g., 10% by weight of sebacic acid), and a 1:1 mixture of methanol (1.1 equivalents) and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.[7]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots from the reaction mixture and analyzing them by TLC or HPLC.
-
Workup: Once the desired conversion to the monoester is achieved, cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the ion-exchange resin.
-
Solvent Removal: Remove the toluene and excess methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification of Sebacic Acid Monoester by pH-Controlled Extraction
This protocol describes a method to separate the monoester from unreacted sebacic acid and the diester byproduct.
Materials:
-
Crude reaction mixture containing sebacic acid, monoester, and diester
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether.
-
First Extraction (Removing Sebacic Acid): Transfer the ether solution to a separatory funnel and extract with a saturated NaHCO₃ solution. The sebacic acid will be deprotonated to its disodium salt and move into the aqueous layer. The monoester (as the sodium salt) will also have some solubility in the aqueous layer, while the diester will remain in the organic layer. Repeat the extraction to ensure complete removal of sebacic acid.
-
Separation of Diester: The remaining ether layer contains the diester. This can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the diester.
-
Isolation of Monoester: Combine the aqueous extracts from step 2. Carefully acidify the aqueous solution with 1 M HCl to a pH of approximately 4-5. At this pH, the monoester will be protonated and precipitate out or can be extracted back into a fresh portion of diethyl ether.
-
Final Purification: The recovered monoester can be further purified by recrystallization.
Visualizing the Workflow
Mono-esterification and Purification Workflow
Caption: General workflow for selective mono-esterification.
Conclusion
The selective mono-esterification of sebacic acid is a nuanced process that requires careful control over reaction parameters and a systematic approach to troubleshooting. By understanding the underlying principles of reactivity and employing the appropriate analytical and purification techniques, researchers can successfully synthesize sebacic acid monoesters with high yield and purity. This guide provides a foundation for overcoming the common challenges associated with this synthesis, empowering you to advance your research and development efforts.
References
- 1. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sebacic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chesci.com [chesci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. US2182056A - Process for manufacturing sebacic acid - Google Patents [patents.google.com]
- 17. orickmedicosarl.com [orickmedicosarl.com]
- 18. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 10-Methoxy-10-oxodecanoic Acid
Welcome to the technical support center for the synthesis of 10-methoxy-10-oxodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.
Introduction
This compound, also known as monomethyl sebacate, is a valuable chemical intermediate in various fields, including the synthesis of polymers, plasticizers, and active pharmaceutical ingredients. The most common synthetic route is the direct esterification of sebacic acid (decanedioic acid) with methanol. While seemingly straightforward, this reaction often presents challenges in achieving high yields of the desired monoester due to the formation of the diester byproduct, dimethyl sebacate. This guide will address the common issues encountered during this synthesis and provide practical solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the Fischer esterification of sebacic acid with methanol, typically in the presence of an acid catalyst such as concentrated sulfuric acid.[1] This reaction involves heating a mixture of the dicarboxylic acid and the alcohol to achieve equilibrium.
Q2: What are the primary factors that influence the yield and purity of the final product?
The key factors that must be carefully controlled to maximize the yield of the monoester and minimize byproducts are:
-
Molar ratio of reactants: The ratio of methanol to sebacic acid is critical for controlling the extent of esterification.
-
Catalyst: The type and concentration of the acid catalyst can significantly affect the reaction rate and selectivity.
-
Reaction Temperature and Time: These parameters influence the reaction kinetics and the equilibrium position between the monoester and diester.
-
Water Removal: As esterification is a reversible reaction that produces water, its removal can drive the reaction towards the products.
Q3: What are the typical side products in this reaction?
The main side product is dimethyl decanedioate (dimethyl sebacate), the diester formed from the esterification of both carboxylic acid groups of sebacic acid.[2][3] Unreacted sebacic acid can also be present as an impurity in the final product.
Q4: How can I effectively monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material, the desired monoester, and the diester byproduct over time, helping to determine the optimal reaction endpoint.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem: Low Yield of this compound
A low yield of the desired monoester is the most common issue. The following are potential causes and their corresponding solutions.
Cause 1: Suboptimal Molar Ratio of Reactants
-
Explanation: According to Le Chatelier's principle, using a large excess of methanol will drive the reaction towards the formation of the diester, thereby reducing the yield of the monoester. Conversely, using a stoichiometric amount or a slight excess of one reactant may not lead to complete conversion of the starting material.
-
Solution: For selective monoesterification, it is often recommended to use a molar ratio of sebacic acid to methanol of approximately 1:1 to 1:1.2.[1] This controlled amount of methanol helps to favor the formation of the monoester.
Cause 2: Inappropriate Catalyst Concentration or Type
-
Explanation: An insufficient amount of acid catalyst will result in a slow reaction rate and incomplete conversion. Conversely, an excessively high concentration of a strong acid can lead to side reactions, such as dehydration or charring, especially at elevated temperatures.
-
Solution: A common practice is to use concentrated sulfuric acid in a catalytic amount, typically 2-4% by weight of the sebacic acid.[1] Alternatively, solid acid catalysts like Amberlyst 15 can be used, which may offer easier separation and potentially higher selectivity.[4]
Cause 3: Incorrect Reaction Temperature or Time
-
Explanation: The reaction temperature affects the rate of esterification. Higher temperatures can accelerate the reaction but may also favor the formation of the thermodynamically more stable diester. Prolonged reaction times, even at moderate temperatures, can also lead to an increased proportion of the diester.
-
Solution: A typical temperature range for this reaction is 75-80°C, which corresponds to the reflux temperature of methanol.[1] It is crucial to monitor the reaction progress to stop it once the maximum concentration of the monoester is reached, preventing further esterification to the diester.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Problem: High Percentage of Dimethyl Sebacate in the Product Mixture
The formation of a significant amount of the diester is a direct cause of reduced monoester yield.
-
Explanation: As previously mentioned, excessive methanol and prolonged reaction times are the primary drivers for the formation of dimethyl sebacate.
-
Solution:
-
Strict Control of Stoichiometry: Use a molar ratio of sebacic acid to methanol of 1:1.2 as a starting point.
-
Reaction Monitoring: Closely monitor the reaction using TLC or GC. Stop the reaction when the concentration of the monoester is at its maximum.
-
Consider Alternative Methods: For applications requiring very high purity monoester, more selective methods can be employed. One such method involves the adsorption of the dicarboxylic acid onto a solid support like alumina, followed by reaction with diazomethane, which has been shown to give high selectivity for the monoester.[5] However, diazomethane is hazardous and should be handled with extreme caution by experienced personnel.
-
Problem: Difficulty in Purifying the Final Product
Effective purification is essential to isolate the desired this compound from unreacted starting material and the diester byproduct.
Issue 1: Separating the Monoester from Unreacted Sebacic Acid
-
Explanation: The desired product has one free carboxylic acid group, while sebacic acid has two. This difference in acidity can be exploited for separation.
-
Solution: Acid-Base Extraction
-
After the reaction, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution. The unreacted sebacic acid, being more acidic, will be preferentially deprotonated and move into the aqueous layer as the disodium salt. The monoester will also be deprotonated and move to the aqueous layer. The diester will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute strong acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate both the monoester and any remaining sebacic acid, causing them to precipitate or allowing them to be extracted back into an organic solvent.
-
Issue 2: Separating the Monoester from the Diester
-
Explanation: The monoester and diester have different physical properties (boiling point, polarity, and crystallinity) that can be used for their separation.
-
Solution 1: Vacuum Distillation The monoester has a higher boiling point than the diester due to the presence of the carboxylic acid group which can form hydrogen bonds. Fractional distillation under reduced pressure can be an effective method for separating the two. The boiling point of the monoester is reported as 168-170 °C at 3 mm Hg.[6]
-
Solution 2: Recrystallization Recrystallization is another powerful purification technique. The choice of solvent is crucial. A solvent system in which the solubility of the monoester and diester differs significantly with temperature is ideal. It has been reported that the monoester can be recrystallized from a mixture of acetone and petroleum ether or from petroleum ether at low temperatures.[6]
Experimental Protocols
Protocol 1: Standard Esterification of Sebacic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sebacic acid and methanol in a 1:1.2 molar ratio.
-
Slowly and carefully add concentrated sulfuric acid (2.5 wt% of the sebacic acid) to the mixture while stirring.[1]
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain this temperature.[1]
-
Monitor the reaction progress every hour using TLC or GC.
-
Once the desired conversion is achieved, typically within 3-5 hours, cool the reaction mixture to room temperature.
Protocol 2: Workup and Extraction Procedure
-
Remove the excess methanol from the cooled reaction mixture using a rotary evaporator.
-
Dissolve the remaining residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate.
-
Separate the aqueous layer (which contains the monoester and unreacted sebacic acid) and set aside the organic layer (which contains the diester).
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing the monoester and unreacted sebacic acid.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Slowly add petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.[6]
Reaction Pathway
Caption: The esterification pathway of sebacic acid with methanol.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference |
| Molar Ratio (Sebacic Acid:Methanol) | 1:1 to 1:1.2 | Favors monoester formation over diester. | [1] |
| Catalyst (Conc. H₂SO₄) | 2-4 wt% of sebacic acid | Provides sufficient catalytic activity without excessive side reactions. | [1] |
| Reaction Temperature | 75-80 °C | Reflux temperature of methanol, providing a good reaction rate. | [1] |
| Reaction Time | 3-5 hours (monitored) | Optimal time to maximize monoester yield before significant diester formation. | [1] |
| Purification - Boiling Point (Monoester) | 168-170 °C @ 3 mm Hg | Physical property for purification by vacuum distillation. | [6] |
| Purification - Recrystallization Solvents | Acetone/Petroleum Ether | Effective solvent system for separating the monoester from impurities. | [6] |
References
- 1. Synthetic method of octadecanedioic acid mono-tert-butyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decanedioic acid, dimethyl ester [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. SEBACIC ACID MONOMETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Optimizing Linker Length of Monomethyl Sebacate for Enhanced Biological Activity: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the linker length of Monomethyl sebacate and its derivatives when designing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools. As Senior Application Scientists, we have curated this information to explain the causality behind experimental choices and to provide self-validating protocols.
Part 1: Foundational Concepts & Initial Design
This section addresses common questions regarding the use of Monomethyl sebacate as a linker precursor and the initial steps in designing your bifunctional molecule.
FAQ 1: Why is Monomethyl sebacate a suitable starting material for a linker in a bifunctional molecule?
Monomethyl sebacate, a derivative of the ten-carbon dicarboxylic acid sebacic acid, is an excellent starting point for linker synthesis due to its bifunctional nature.[1] It possesses a free carboxylic acid at one end and a methyl ester at the other.[2] This orthogonal reactivity allows for sequential, controlled chemical modifications. The carboxylic acid can be readily activated for amide bond formation with one part of your bifunctional molecule (e.g., an E3 ligase ligand), while the ester can be hydrolyzed and then activated for coupling to the other end (e.g., a protein of interest ligand). The ten-carbon backbone also provides a significant and flexible length to span the distance between the two targeted proteins, which is a critical parameter in the design of molecules like PROTACs.
FAQ 2: How do I choose the initial linker length for my target protein and E3 ligase pair?
The optimal linker length is highly dependent on the specific ternary complex (Target Protein - PROTAC - E3 Ligase) you are trying to form. There is no universal "perfect" linker length. A good starting point is to use computational modeling to estimate the distance between the desired attachment points on your target protein and the E3 ligase.
Key Considerations for Initial Linker Length:
-
Structural Data: If crystal structures or reliable homology models of your target protein and the E3 ligase are available, use molecular docking simulations to predict favorable ternary complex formation with linkers of varying lengths.
-
Literature Precedent: Review published studies on PROTACs targeting the same protein or using the same E3 ligase. This can provide a range of successful linker lengths.
-
Flexibility vs. Rigidity: Longer, more flexible linkers like those derived from sebacic acid can accommodate a wider range of protein-protein orientations. However, excessive flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex. Shorter or more rigid linkers may offer a more favorable enthalpic contribution but require more precise positioning of the binding elements.
Workflow for Initial Linker Design
Caption: Workflow for initial linker length selection.
Part 2: Synthesis & Characterization Troubleshooting
This section focuses on common issues encountered during the synthesis and characterization of bifunctional molecules using Monomethyl sebacate-derived linkers.
FAQ 3: I am having difficulty with the sequential coupling of my ligands to the Monomethyl sebacate linker. What are some common pitfalls?
A frequent issue is the incomplete reaction or undesired side reactions during the two coupling steps. Here’s a troubleshooting guide:
| Problem | Potential Cause | Recommended Solution |
| Low yield in the first coupling step (amide bond formation) | Inefficient activation of the carboxylic acid. | Use a different coupling reagent (e.g., HATU, HOBt/EDC). Ensure anhydrous reaction conditions. |
| Steric hindrance from a bulky ligand. | Consider a spacer between the ligand and the linker. | |
| Hydrolysis of the methyl ester during the first coupling | Use of basic conditions that are too harsh. | If your ligand is base-sensitive, use milder coupling conditions. Alternatively, protect other functional groups on your ligand. |
| Difficulty in purifying the mono-conjugated intermediate | Similar polarity to starting materials. | Optimize your chromatography conditions (e.g., gradient, solvent system). Consider using a different purification technique like preparative HPLC. |
| Low yield in the second coupling step | Incomplete hydrolysis of the methyl ester. | Ensure complete saponification using an excess of base (e.g., LiOH) and monitor the reaction by LC-MS. |
| Degradation of the molecule during hydrolysis. | If your molecule is base-labile, consider using an alternative protecting group for the carboxylic acid instead of a methyl ester in your linker synthesis. |
Experimental Protocol: Synthesis of a PROTAC with a Sebacic Acid-Derived Linker
This is a generalized protocol. You will need to adapt it to your specific ligands.
-
Step 1: First Amide Coupling
-
Dissolve Monomethyl sebacate (1 eq) and your E3 ligase ligand (containing a primary or secondary amine, 1 eq) in an anhydrous solvent like DMF.
-
Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the mono-conjugated product by flash chromatography.
-
-
Step 2: Ester Hydrolysis
-
Dissolve the purified mono-conjugate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, 3-5 eq).
-
Stir at room temperature until LC-MS indicates complete conversion to the carboxylic acid.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
-
Step 3: Second Amide Coupling
-
Follow the same procedure as in Step 1, using the product from Step 2 and your target protein ligand (containing an amine).
-
Purify the final PROTAC molecule using preparative HPLC.
-
FAQ 4: My final PROTAC has poor solubility. Could the linker be the cause?
Yes, the linker can significantly impact the physicochemical properties of the final molecule.[] Long aliphatic chains like the one in sebacic acid can increase lipophilicity, potentially leading to poor aqueous solubility.
Strategies to Improve Solubility:
-
Incorporate Polar Functionality: Introduce hydrophilic elements into the linker, such as polyethylene glycol (PEG) units or polar amino acids.[] This can be done by synthesizing a custom linker instead of starting directly from Monomethyl sebacate.
-
Reduce Linker Length: In some cases, a shorter linker may be sufficient and will have a lower lipophilic contribution.
-
Formulate with Excipients: For in vitro assays, using solubilizing agents like DMSO or formulating the compound in a suitable vehicle can overcome solubility issues.
Part 3: Biological Activity Optimization & Troubleshooting
This section provides guidance on interpreting biological data and troubleshooting common issues related to linker length optimization.
FAQ 5: I have synthesized a series of PROTACs with different linker lengths, but none of them show significant degradation of my target protein. What should I investigate next?
A lack of activity across all linker lengths suggests a more fundamental issue than just the linker length itself.
Troubleshooting Flowchart for Lack of Biological Activity
Caption: Decision tree for troubleshooting inactive PROTACs.
Detailed Steps:
-
Confirm Ligand Binding: Ensure that the individual ligands for your target protein and E3 ligase retain their binding affinity after being incorporated into the PROTAC. This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The conjugation chemistry or the linker itself might sterically hinder binding.
-
Assess Cell Permeability: If you are performing a cell-based assay, your PROTAC needs to cross the cell membrane. Highly lipophilic or very polar PROTACs may have poor permeability. Consider running a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Verify Ternary Complex Formation: The primary function of the PROTAC is to induce the formation of a ternary complex. This can be a challenging but crucial experiment. Techniques like co-immunoprecipitation (co-IP) followed by Western blotting can provide evidence of this complex in cells.
-
Check for Target Ubiquitination: If a ternary complex is formed, the next step is the ubiquitination of the target protein. You can assess this by immunoprecipitating your target protein from treated cells and then performing a Western blot for ubiquitin.
FAQ 6: I observe a "hook effect" with my most active PROTAC. How can I address this?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is often due to the formation of binary complexes (Target-PROTAC or E3-PROTAC) that do not lead to a productive ternary complex, effectively sequestering the components.
Strategies to Mitigate the Hook Effect:
-
Work at Optimal Concentrations: The primary solution is to use the PROTAC at concentrations around its DC50 (the concentration at which 50% of the protein is degraded).
-
Linker Optimization: While the hook effect is an inherent property of the ternary complex equilibrium, sometimes a more rigid or conformationally constrained linker can favor the ternary complex over the binary ones. This is a more advanced optimization strategy.
Data Presentation: Example of Linker Length Optimization
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Maximum Degradation (%) | Cell Permeability (Papp x 10^-6 cm/s) |
| PROTAC-1 | 8 | >1000 | <10 | 5.2 |
| PROTAC-2 | 10 (from Monomethyl sebacate) | 50 | 85 | 4.1 |
| PROTAC-3 | 12 | 25 | 95 | 3.5 |
| PROTAC-4 | 14 | 80 | 70 | 2.8 |
This table illustrates how a systematic variation of the linker length can identify an optimal range for biological activity. In this hypothetical example, a 12-atom linker provides the best combination of potency and efficacy.
References
Technical Support Center: Troubleshooting Solubility of 10-Methoxy-10-oxodecanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 10-Methoxy-10-oxodecanoic acid (also known as Monomethyl sebacate). This document is designed for researchers, chemists, and formulation scientists to navigate the unique solubility characteristics of this molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful dissolution in your experiments.
Understanding the Molecule: A Dual-Personality Structure
The solubility behavior of this compound is dictated by its amphipathic structure. It possesses a polar carboxylic acid head (-COOH), a long, nonpolar eight-carbon aliphatic chain, and a terminal methyl ester group (-COOCH₃) which is moderately polar. This combination means its interaction with solvents can be complex, often defying simple "polar" or "nonpolar" classifications.
-
Hydrophilic Character: The carboxylic acid group can engage in strong hydrogen bonding, promoting solubility in polar, protic solvents.
-
Hydrophobic Character: The long C8 alkyl chain dominates the molecule's character, leading to favorable interactions with nonpolar solvents through van der Waals forces.
-
Ester Group: The methyl ester adds a moderately polar, aprotic feature.
This duality is the primary source of many of the solubility challenges researchers encounter.
| Physicochemical Properties | |
| Synonym | Monomethyl sebacate, Methyl hydrogen sebacate[1][2][3] |
| CAS Number | 818-88-2[1][4] |
| Molecular Formula | C₁₁H₂₀O₄[1][2] |
| Molecular Weight | 216.27 g/mol [2] |
| Physical Form | White to off-white crystalline powder or solid[1][3] |
| Melting Point | 41-44 °C[1] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the recommended starting solvents for dissolving this compound?
A: Based on its structure, polar organic solvents are the best starting point. In our experience, high solubility is most readily achieved in:
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO)[5][6] and Dimethylformamide (DMF). These are powerful solvents capable of overcoming the crystal lattice energy of the solid.
-
Alcohols: Methanol and Ethanol. These solvents can hydrogen bond with the carboxylic acid group while also interacting with the nonpolar chain.
For less polar applications, Dichloromethane (DCM) and Ethyl Acetate can be effective, though they may require warming or sonication to achieve higher concentrations.
Q2: Why is my compound not dissolving in a nonpolar solvent like hexane or heptane?
A: This is a classic case of polarity mismatch. While the compound has a significant nonpolar chain, the energetic penalty of breaking the strong hydrogen bonds between the carboxylic acid groups in the solid crystal lattice is too high for a nonpolar solvent like hexane to overcome. The principle of "like dissolves like" dictates that the highly polar -COOH group prevents dissolution in purely nonpolar media.
Q3: Can I use aqueous solutions to dissolve this compound?
A: Direct dissolution in neutral water is very low. The long hydrophobic carbon chain significantly reduces water solubility.[7] However, you can dramatically increase aqueous solubility by deprotonating the carboxylic acid.
-
Mechanism: By adding a base (e.g., sodium bicarbonate, sodium hydroxide) to an aqueous suspension, the carboxylic acid (-COOH) is converted to its carboxylate salt (-COO⁻Na⁺). This ionic group is highly polar and readily dissolves in water. This technique is often used to create aqueous stock solutions or for purification.[8] To reverse the process, adding acid will re-protonate the carboxylate, causing the neutral compound to precipitate out of the aqueous solution.
Q4: The compound dissolved initially with gentle heating, but it crashed out of solution upon cooling. What happened?
A: You created a supersaturated solution. By adding thermal energy, you enabled the solvent to dissolve more solute than it could normally hold at room temperature.[8] As the solution cooled, the kinetic energy decreased, and the system could no longer maintain the solute in the dissolved state, leading to precipitation.
-
Solution: To avoid this, either work with a lower concentration or maintain the solution at a slightly elevated temperature (if your experimental protocol allows). Alternatively, use a stronger solvent system, such as a co-solvent mixture (see Troubleshooting Guide).
Q5: I’m observing an oily residue or two liquid phases instead of a clear solution. What does this indicate?
A: This phenomenon, known as "oiling out," occurs when the compound melts (melting point is ~41-44°C) but does not fully dissolve in the chosen solvent at that temperature. You are left with a liquid, molten phase of your compound that is immiscible with the solvent. This suggests the solvent is not strong enough.
-
Solution: Switch to a more effective solvent (e.g., from ethyl acetate to ethanol or DMSO). Alternatively, using a co-solvent mixture can often resolve this by creating a more favorable energetic environment for dissolution.
Systematic Troubleshooting Guide for Dissolution Issues
When facing solubility challenges, a systematic approach is key. Follow this workflow to efficiently find a solution.
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Step-by-Step Dissolution Procedure
-
Weigh the Compound: Accurately weigh the required amount of this compound into a clean, dry glass vial.
-
Initial Solvent Addition: Add a portion (approx. 50-70%) of the final desired volume of your chosen solvent.
-
Apply Mechanical Agitation:
-
Vortexing: Mix the vial on a vortex mixer for 30-60 seconds.
-
Sonication: Place the vial in a bath sonicator for 2-5 minutes. This is highly effective as it uses ultrasonic waves to break up solid particles and increase the surface area for dissolution.
-
-
Apply Gentle Heat (If Necessary):
-
If the compound remains insoluble, warm the solution in a water bath to a temperature of 35-40°C. Caution: Do not exceed the compound's melting point (~41-44°C) unless "oiling out" is intentionally used as a dissolution step with a strong solvent.
-
Continue agitation while warming.
-
-
Assess and Add Remaining Solvent: Once the solid is dissolved, add the remaining solvent to reach the final target concentration and mix thoroughly to ensure homogeneity.
-
Verify Stability: Allow the solution to cool to room temperature and observe for any signs of precipitation. A stable solution should remain clear.
Protocol 2: Using a Co-Solvent System
If a single solvent is ineffective, a co-solvent system can modulate the polarity to better match the solute.
-
Starting Point: Begin with the compound in the solvent in which it is least soluble but still shows some interaction (e.g., suspended in DCM).
-
Titration: While stirring or vortexing, slowly add a small amount of a "stronger" solvent in which the compound is highly soluble (e.g., Methanol or DMSO).
-
Observation: Add the strong solvent dropwise until the solution becomes clear.
-
Optimization: Note the approximate ratio of the two solvents required for dissolution. This ratio can be used to prepare the co-solvent mixture directly for future experiments. A common starting point is a 9:1 or 4:1 mixture of the primary and secondary solvents.
Solubility Data Summary
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This data is based on its chemical structure and established principles for dicarboxylic acid monoesters.[9][10] Concentrations up to 10-20 mg/mL should be achievable in the "High" solubility solvents with minimal effort.
| Solvent | Solvent Type | Polarity | Predicted Solubility | Notes |
| DMSO | Polar Aprotic | High | High | Excellent choice for high-concentration stock solutions.[5][6] |
| DMF | Polar Aprotic | High | High | Similar to DMSO, a very effective solvent. |
| Methanol | Polar Protic | High | High | Good solubility due to H-bonding with the acid group. |
| Ethanol | Polar Protic | High | High | Slightly less effective than methanol but still a very good choice. |
| Dichloromethane (DCM) | Halogenated | Medium | Moderate | May require sonication or gentle warming. |
| Ethyl Acetate | Ester | Medium | Moderate | Solubility is concentration-dependent; may require warming. |
| Acetone | Ketone | Medium | Moderate | Generally a good solvent for dicarboxylic acids.[9][10][11] |
| Toluene | Aromatic | Low | Low to Sparingly Soluble | The polar functional groups limit solubility. |
| Hexane / Heptane | Aliphatic | Low | Insoluble | Polarity mismatch prevents dissolution. |
| Water (Neutral) | Polar Protic | High | Insoluble | The long alkyl chain makes it hydrophobic.[7] |
| Aqueous Base (e.g., 1M NaHCO₃) | Aqueous Ionic | High | High | Forms a highly soluble carboxylate salt. |
References
- 1. SEBACIC ACID MONOMETHYL ESTER | 818-88-2 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Capturing the solubility minima of n-alkanes in water by soft-SAFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with Monomethyl Sebacate
Welcome to the technical support center dedicated to overcoming the unique challenges posed by monomethyl sebacate in chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile long-chain monoester. Here, we move beyond simple protocols to explain the underlying principles of reactivity and provide field-proven solutions to common experimental hurdles, particularly those arising from steric hindrance.
Introduction to Monomethyl Sebacate's Reactivity
Monomethyl sebacate (CAS 818-88-2) is a bifunctional molecule featuring a terminal carboxylic acid and a methyl ester, separated by an eight-carbon aliphatic chain.[1] This structure provides a valuable building block in the synthesis of polymers, plasticizers, and other advanced materials.[1] However, the long, flexible alkyl chain can lead to steric challenges that hinder reactions at the carboxylic acid terminus. Understanding and mitigating these steric effects is crucial for achieving high yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with monomethyl sebacate, offering detailed explanations and actionable protocols.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling between monomethyl sebacate and a primary/secondary amine using a standard carbodiimide protocol (e.g., EDC/HOBt), but I'm observing low conversion and incomplete reaction. What's going wrong?
Answer: Low yields in amide coupling with long-chain carboxylic acids like monomethyl sebacate are often due to steric hindrance around the carboxylic acid group. The flexible alkyl chain can fold back, partially shielding the reaction center and impeding the approach of the amine nucleophile.[1][2] Additionally, the standard activation of the carboxylic acid might be inefficient under these conditions.
Here’s a systematic approach to troubleshoot this issue:
1. Enhance Carboxylic Acid Activation:
The first step is to ensure efficient activation of the carboxylic acid. Standard coupling reagents may not be sufficient for sterically hindered substrates.[1] Consider the following more potent activation strategies.
-
In Situ Acyl Fluoride Formation: Acyl fluorides are highly reactive intermediates that can overcome the steric barrier.[3] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a less hygroscopic alternative) can be used.[3]
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Formation [3]
-
Dissolve monomethyl sebacate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equiv.).
-
Add BTFFH (1.1 equiv.) to the solution and stir at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0-1.2 equiv.) in anhydrous DCM.
-
Slowly add the amine solution to the activated acyl fluoride mixture.
-
Monitor the reaction by TLC or LC-MS. Reactions with sterically hindered substrates may require elevated temperatures (e.g., reflux in DCM or switching to a higher boiling solvent like 1,2-dichloroethane) and longer reaction times (12-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Uronium/Aminium-based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than carbodiimides for challenging couplings.[4]
2. Optimize Reaction Conditions:
-
Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are often superior to DCM for these reactions as they can help to solvate the charged intermediates and may reduce aggregation of the long-chain substrate.[4]
-
Temperature: While room temperature is a good starting point, some sterically hindered couplings require heating to proceed at a reasonable rate. Monitor for potential side reactions at higher temperatures.
-
Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine to minimize side reactions.
3. Data Summary for Amide Coupling Strategies:
| Strategy | Key Reagents | Advantages | Considerations |
| Standard Carbodiimide | EDC, HOBt, DIPEA | Readily available, mild conditions. | Often inefficient for sterically hindered substrates.[1] |
| Uronium-based | HATU, DIPEA | High efficiency for difficult couplings, faster reaction times.[4] | Higher cost, potential for side reactions if not controlled. |
| Acyl Fluoride | BTFFH, DIPEA | Excellent for very hindered substrates and electron-deficient amines.[3] | Requires anhydrous conditions, may need elevated temperatures. |
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield amide coupling.
Issue 2: Poor Selectivity and Yield in Esterification with Bulky Alcohols
Question: I'm trying to synthesize a more complex ester from monomethyl sebacate using a bulky secondary or tertiary alcohol, but the reaction is extremely slow and gives a low yield, even with a strong acid catalyst. How can I drive this reaction to completion?
Answer: Esterification with sterically demanding alcohols is a classic challenge. The tetrahedral intermediate formed during the reaction is highly sensitive to steric crowding. For a substrate like monomethyl sebacate, the long alkyl chain adds to this challenge.[5] A simple Fischer esterification is unlikely to be effective. The key is to activate the carboxylic acid using a method that is less sensitive to steric bulk.
1. Lewis Acid Catalysis:
Lewis acids can activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This approach can be highly effective under mild conditions.[6][7]
Protocol 2: Lewis Acid-Catalyzed Esterification with a Bulky Alcohol
-
To a solution of monomethyl sebacate (1.0 equiv.) and the bulky alcohol (1.5-3.0 equiv.) in an anhydrous, non-polar solvent like hexane or dichloromethane, add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 equiv.) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
2. Dicarboxylic Acid Activation with LiCl/TFAA:
A highly selective method for the mono-esterification of long-chain dicarboxylic acids has been developed using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[8][9] This method can be adapted for the esterification of monomethyl sebacate. The LiCl is thought to interact with the carboxylate, enhancing the activation by TFAA.[8]
Protocol 3: LiCl-Assisted Esterification [8][9]
-
Dissolve monomethyl sebacate (1.0 equiv.) and LiCl (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add TFAA (1.5 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the bulky alcohol (1.5 equiv.) and allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction by adding water and extracting with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product via column chromatography.
Visualizing the Esterification Activation:
Caption: Comparison of activation pathways for esterification.
Frequently Asked Questions (FAQs)
Q1: Does the long alkyl chain of monomethyl sebacate influence reaction rates compared to shorter-chain monoesters?
A1: Yes, significantly. As the carbon chain length increases, the molecule has more conformational flexibility. This can lead to intramolecular interactions where the chain shields the reactive carboxylic acid group, increasing steric hindrance and thus decreasing reaction rates compared to, for example, monomethyl succinate or adipate.[5] This effect is particularly pronounced with bulky reagents.
Q2: Can I use enzymatic catalysis for reactions with monomethyl sebacate?
A2: Enzymatic catalysis, particularly with lipases, can be an excellent option for reactions involving monomethyl sebacate, especially for esterification.[10] Lipases can exhibit high selectivity and operate under mild conditions, which can be advantageous. However, the choice of enzyme and reaction medium (e.g., use of organic solvents to improve substrate solubility) is critical for success. Screening different lipases (e.g., from Candida antarctica, Rhizomucor miehei) is recommended to find the most effective catalyst for your specific transformation.[10]
Q3: When performing an amide coupling, my amine starting material is a hydrochloride salt. How should I proceed?
A3: The amine must be in its free base form to be nucleophilic.[11] You will need to add a base to neutralize the hydrochloride salt. Typically, 2 equivalents of a tertiary amine base like triethylamine (TEA) or DIPEA are used – one equivalent to neutralize the HCl salt and one to neutralize the acid generated during the coupling reaction. Alternatively, you can perform a liquid-liquid extraction to prepare the free amine before the reaction.[11]
Q4: Are there any specific safety precautions I should take when using reagents like thionyl chloride or TFAA?
A4: Absolutely. Both thionyl chloride and TFAA are highly corrosive and react violently with water. All reactions involving these reagents must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Thionyl chloride releases toxic HCl and SO₂ gases upon reaction.[12] Always quench these reagents slowly and carefully, typically by adding the reaction mixture to a large volume of a stirred, cold aqueous solution (e.g., ice-cold saturated NaHCO₃).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chesci.com [chesci.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Purification of Polar Molecules Containing the 10-Methoxy-10-oxodecanoic Acid Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the unique challenges encountered when purifying polar molecules, particularly those functionalized with the 10-Methoxy-10-oxodecanoic acid linker. This C10 mono-methyl ester linker, while versatile in applications like Proteolysis-Targeting Chimeras (PROTACs), introduces significant polarity that can complicate standard purification protocols. This resource leverages field-proven insights to help you overcome these hurdles efficiently and effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My compound is eluting in the void volume or with the solvent front during Reverse-Phase HPLC. What's happening and how do I fix it?
A1: The Underlying Cause: This is a classic sign of inadequate retention, which is common for highly polar compounds on traditional nonpolar stationary phases like C18. Your molecule, due to the polar linker, has a stronger affinity for the polar mobile phase than for the nonpolar C18 chains, causing it to travel through the column with little to no interaction.
Solutions:
-
Switch to a Polar-Endcapped or Embedded Polar Group (EPG) Column: These columns are designed with modified surfaces that increase compatibility with highly aqueous mobile phases and offer alternative selectivity for polar analytes.
-
Use 100% Aqueous Mobile Phase: If your column is stable in such conditions (check manufacturer specifications), starting with a 100% aqueous mobile phase can significantly improve the retention of very polar molecules.
-
Consider an Alternative Chromatography Mode: If reverse-phase (RP) continues to fail, your compound is likely a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating highly polar compounds.
Q2: I'm observing poor peak shape (significant tailing) for my molecule, even with good retention. Is the linker involved?
A2: The Underlying Cause: Peak tailing for polar, and particularly basic, compounds in reverse-phase chromatography is often caused by secondary interactions with acidic silanol groups on the silica backbone of the stationary phase. The free carboxylic acid end of the linker (if present) or other basic moieties in your molecule can interact strongly with these sites, leading to a "sticky" behavior and tailed peaks.
Solutions:
-
Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4 using formic or trifluoroacetic acid) protonates the analyte and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Employ a Highly Deactivated Column: Modern columns with advanced end-capping are specifically designed to minimize the number of accessible silanol groups, leading to much-improved peak shapes for challenging polar compounds.
Q3: My compound seems to be degrading on the column, especially during flash chromatography on silica gel. Could the linker's ester group be the cause?
A3: The Underlying Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive functional groups, such as the methyl ester in the this compound linker. This leads to the formation of the corresponding dicarboxylic acid, resulting in multiple peaks, yield loss, and purification difficulties.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as diol or amine for your flash chromatography.
-
Switch to Reverse-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, using a C18-functionalized silica for flash chromatography can circumvent the issue of silica acidity entirely.
Workflow & Method Development
A logical approach to method development is critical. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 10-Methoxy-10-oxodecanoic Acid Derivatives by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as derivatives of 10-methoxy-10-oxodecanoic acid, verifying the precise arrangement of atoms is critical for ensuring reproducibility, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth technical comparison of how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is expertly applied to elucidate and confirm the structure of this bifunctional molecule and its potential derivatives.
The Structural Challenge: Differentiating a Bifunctional Core
This compound presents a unique structural challenge. It is a ten-carbon aliphatic chain capped by two distinct carbonyl functionalities: a carboxylic acid at one terminus (C1) and a methyl ester at the other (C10). While seemingly simple, any synthetic modification to the eight-carbon methylene backbone requires a robust analytical method to confirm the location and nature of the substitution. NMR spectroscopy, by probing the chemical environment of each proton and carbon nucleus, offers an unparalleled, non-destructive method for piecing together the molecular puzzle.
Foundational Analysis: ¹H and ¹³C NMR Spectroscopy
The first step in structural confirmation involves the acquisition of standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide a census of the different types of protons and carbons present in the molecule.
Predicted Chemical Shifts: An Objective Comparison
The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nature of the oxygen atoms in the ester and acid groups causes adjacent nuclei to be "deshielded," shifting their signals downfield (to a higher ppm value) compared to the methylene groups in the center of the chain.[1]
Below is a comparative table of predicted chemical shifts for the parent molecule, this compound, based on established values for analogous functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Data |
| H -OOC- (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and its signal is often broad.[1] |
| -O-CH ₃ (Methyl Ester) | ~3.67 | Singlet (s) | 3H | Corresponds to the three equivalent protons of the methyl ester group. For methyl stearate, this peak is at ~3.7 ppm.[2] |
| -CH ₂-COOH (α to acid) | ~2.35 | Triplet (t) | 2H | Deshielded by the adjacent carboxylic acid. The α-methylene in stearic acid appears at 2.35 ppm.[2] |
| -CH ₂-COOCH₃ (α to ester) | ~2.30 | Triplet (t) | 2H | Deshielded by the adjacent ester group. The α-methylene in methyl stearate is at ~2.3 ppm.[2] |
| -CH₂-CH ₂-COOH (β to acid) | ~1.63 | Multiplet (m) | 2H | Slightly deshielded relative to the central chain. The β-methylene in stearic acid is at ~1.65 ppm.[2] |
| -CH₂-CH ₂-COOCH₃ (β to ester) | ~1.61 | Multiplet (m) | 2H | Slightly deshielded relative to the central chain. |
| -(CH ₂)₄- (Central Chain) | 1.20 - 1.40 | Multiplet (m) | 8H | The overlapping signals of the central, shielded methylene groups.[2] |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Data |
| -C OOH (Carboxylic Acid) | ~179 - 185 | The carboxylic acid carbonyl carbon is typically the most deshielded carbon.[3][4] |
| -C OOCH₃ (Methyl Ester) | ~174 | The ester carbonyl is slightly more shielded than the acid carbonyl.[3][4] |
| -O-C H₃ (Methyl Ester) | ~51.4 | The methyl carbon of the ester group. |
| -C H₂-COOH (α to acid) | ~34.0 | Deshielded by the adjacent carbonyl. |
| -C H₂-COOCH₃ (α to ester) | ~34.1 | Deshielded by the adjacent carbonyl. |
| -CH₂-C H₂-COOH (β to acid) | ~24.7 | Standard aliphatic carbon shifts. |
| -CH₂-C H₂-COOCH₃ (β to ester) | ~24.9 | Standard aliphatic carbon shifts. |
| -(C H₂)₄- (Central Chain) | ~29.0 | The central methylene carbons resonate in a narrow, shielded region.[5] |
Experimental Protocol: Acquiring High-Fidelity NMR Data
Step-by-Step Sample Preparation
-
Sample Weighing : Accurately weigh 10-25 mg of the this compound derivative for ¹H NMR. For ¹³C and 2D NMR, a more concentrated sample of 50-100 mg is preferable.[6][7]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[8] Use approximately 0.6-0.7 mL of solvent.[9]
-
Dissolution : Prepare the solution in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. This step is crucial as any suspended particles will degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[7]
-
Filtration and Transfer : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[9] However, for most modern spectrometers, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H) is sufficient for calibration.[6]
-
Labeling and Cleaning : Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints. Label the tube clearly.[8]
Data Acquisition Workflow
The following diagram illustrates the logical workflow for acquiring a comprehensive NMR dataset for structural confirmation.
Caption: Workflow for NMR-based structural confirmation.
Deepening the Analysis with 2D NMR Spectroscopy
While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe—how the individual atoms are connected. For confirming the structure of a derivative, where a substituent could be on any of the eight methylene carbons, 2D techniques are indispensable.
¹H-¹H COSY: Mapping Proton Neighbors
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[10] In the spectrum, a cross-peak appears between two proton signals that are J-coupled.
For this compound, the COSY spectrum would show a clear correlation trail along the aliphatic backbone:
-
The signal for the protons at C2 (~2.35 ppm) will show a cross-peak to the protons at C3 (~1.63 ppm).
-
The C3 protons will show correlations to both C2 and C4.
-
This chain of correlations will continue down the backbone to the C9 protons (~2.30 ppm), which will be correlated with the C8 protons.
This experiment is the primary method for confirming that the ten-carbon chain is intact and uninterrupted.
¹H-¹³C HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment maps each proton signal to the carbon signal of the atom it is directly attached to.[10][11] This is a powerful tool for unambiguously assigning the carbon spectrum. For example, the proton signal at ~3.67 ppm will show a single correlation to the carbon signal at ~51.4 ppm, definitively assigning this pair to the -OCH₃ group.
¹H-¹³C HMBC: Unveiling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall structure and the position of any substituents. It reveals correlations between protons and carbons that are two or three bonds away.[10][11] This allows for the connection of molecular fragments that are not directly bonded.
Key HMBC correlations for the parent structure include:
-
Ester Terminus : The methyl protons (-OCH₃, ~3.67 ppm) will show a strong correlation to the ester carbonyl carbon (C10, ~174 ppm), confirming the methyl ester functionality.
-
Acid Terminus : The protons on C2 (~2.35 ppm) will show a correlation to the carboxylic acid carbonyl carbon (C1, ~180 ppm).
-
Backbone Connectivity : Protons on a given methylene group will show correlations to the two adjacent carbons, further verifying the chain's integrity.
The diagram below illustrates these key long-range correlations that piece together the molecular skeleton.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. aocs.org [aocs.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Alkanes | OpenOChem Learn [learn.openochem.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. organomation.com [organomation.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Monomethyl Sebacate Reaction Products
For researchers, scientists, and professionals in drug development and material science, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of monomethyl sebacate and its reaction products. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Monomethyl sebacate, a monoester of the C10 dicarboxylic acid sebacic acid, is a versatile chemical intermediate. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, makes it a valuable building block in the synthesis of polyesters, plasticizers, and other specialty chemicals.[1][2][3] Monitoring the progress of reactions involving monomethyl sebacate and characterizing the resulting complex mixtures of monomers, oligomers, and polymers is crucial for optimizing reaction conditions and ensuring product quality.
The Analytical Challenge: A Mixture of Possibilities
Reactions involving monomethyl sebacate can yield a diverse array of products. For instance, in polyester synthesis, one can expect a mixture of unreacted monomethyl sebacate, sebacic acid, dimethyl sebacate, and a series of linear and cyclic oligomers and polymers. Hydrolysis reactions may lead to the formation of sebacic acid, while its use as a plasticizer might involve monitoring its presence and potential degradation products within a polymer matrix. This complexity necessitates powerful analytical techniques capable of separating, identifying, and quantifying each component.
Mass Spectrometry: A Powerful Tool for Characterization
Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands out as a premier analytical choice for this purpose. It offers high sensitivity, selectivity, and the ability to provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[4] Due to the relatively low volatility of monomethyl sebacate and its potential reaction products, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.
The polar carboxylic acid and ester functional groups in monomethyl sebacate and its analogues can lead to poor peak shape and thermal degradation in the hot GC injection port and column. Derivatization masks these polar groups, typically by converting the carboxylic acid to a less polar ester or a trimethylsilyl (TMS) ester. This enhances volatility and thermal stability, leading to sharper chromatographic peaks and more reproducible results.[5]
-
Sample Preparation (Derivatization):
-
To 1 mg of the reaction product mixture in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection of 1 µL at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS System: Agilent 5973 or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint for structural elucidation. The mass spectrum of the TMS derivative of monomethyl sebacate will exhibit characteristic fragments.
The mass spectrum of underivatized monomethyl sebacate obtained via Electron Ionization (EI) typically shows a molecular ion peak ([M]⁺˙) at m/z 216.[6][7][8][9] Common fragment ions include those resulting from the loss of a methoxy group ([M-31]⁺), and other characteristic alkane chain fragmentations.[6][7][8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Champion
LC-MS is a highly versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[4] This makes it particularly well-suited for the analysis of complex mixtures of monomethyl sebacate reaction products, including higher molecular weight oligomers.
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[10][11][12] This is advantageous for determining the molecular weights of the components in a mixture. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of selected ions to obtain structural information.
-
Sample Preparation:
-
Dissolve 1 mg of the reaction product mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS: For structural confirmation, select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies.
-
In negative ion mode ESI-MS/MS, the deprotonated monomethyl sebacate ([M-H]⁻ at m/z 215) will undergo characteristic fragmentations, such as the loss of methanol.
Performance Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends on the specific analytical goals.
| Feature | GC-MS | LC-MS/MS |
| Analytes | Volatile & semi-volatile (derivatization often required) | Wide range, including non-volatile and thermally labile compounds |
| Sample Prep | More complex (derivatization) | Simpler (dissolve and shoot) |
| Separation | Excellent for isomers | Good, can be optimized with different column chemistries |
| Ionization | "Hard" (EI) - rich fragmentation | "Soft" (ESI) - molecular weight information, MS/MS for fragments |
| Sensitivity | Good | Generally higher, especially for polar compounds |
| Throughput | Lower due to sample prep | Higher |
Alternative Analytical Techniques: A Broader Perspective
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For quantitative analysis of monomethyl sebacate, especially in simpler mixtures, HPLC with a UV detector can be a cost-effective alternative.[13][14][15][16] Since monomethyl sebacate lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., < 210 nm). Derivatization with a UV-absorbing tag can significantly enhance sensitivity.
| Parameter | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by UV absorbance |
| Sensitivity | Moderate (can be improved with derivatization) |
| Selectivity | Lower than MS, relies on chromatographic separation |
| Structural Info | None |
| Cost | Lower than MS |
A study on the analysis of dicarboxylic acids reported a limit of quantification (LOQ) of 0.1 µmol/L and a limit of detection (LOD) of 0.05 µmol/L using an LC-MS/MS method.[17][18] For direct ESI-MS analysis of sebacic acid, a detection limit of 0.01 ppm has been reported.[19] Quantitative data for HPLC-UV analysis of monomethyl sebacate is less readily available in the literature and is highly dependent on the specific method and detector used.
Conclusion: A Multi-faceted Approach to Analysis
The comprehensive analysis of monomethyl sebacate reaction products is best achieved through a strategic application of mass spectrometry techniques. GC-MS, with its robust libraries and detailed fragmentation patterns, is excellent for the identification of known, volatile components, provided that derivatization is employed. LC-MS/MS, with its versatility, soft ionization, and high sensitivity, is the superior choice for analyzing complex mixtures containing a wide range of polarities and molecular weights, including oligomers and polymers, without the need for derivatization. For routine quantitative analysis in well-defined matrices, HPLC-UV can be a viable and economical alternative.
By understanding the strengths and limitations of each technique and the rationale behind key experimental steps such as derivatization, researchers can confidently select and implement the most appropriate analytical strategy to gain deep insights into their chemical reactions and ensure the quality and desired properties of their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. finishingandcoating.com [finishingandcoating.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Relative responses of 4 kinds of sebacic acid ester compounds by GC-MS with different pH values [zpxb.xml-journal.net]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sebacic acid monomethyl ester [webbook.nist.gov]
- 7. Monomethyl sebacate | C11H20O4 | CID 69957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SEBACIC ACID MONOMETHYL ESTER(818-88-2) MS [m.chemicalbook.com]
- 9. Sebacic acid monomethyl ester [webbook.nist.gov]
- 10. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. epa.gov [epa.gov]
- 17. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Bridge: A Comparative Guide to In Vitro Efficacy of Drugs With and Without the 10-Methoxy-10-oxodecanoic Acid Linker
In the landscape of modern drug development, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is not a mere scaffold but a critical determinant of therapeutic success. Its chemical characteristics dictate the stability, solubility, and release kinetics of the cytotoxic payload, thereby influencing both efficacy and toxicity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the in vitro performance of drugs employing the 10-Methoxy-10-oxodecanoic acid linker versus those with alternative linker technologies.
The Linker's Gambit: More Than Just a Connection
The strategic selection of a linker is pivotal to the success of an ADC.[1] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be designed to efficiently release the cytotoxic agent within the target cancer cells.[][3][4] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications.[][6]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH or the presence of certain enzymes.[6] This allows for targeted drug delivery and can also enable the "bystander effect," where the released payload can kill adjacent tumor cells.[6] The this compound, a dicarboxylic acid derivative, represents a class of hydrophilic, cleavable linkers. Its ester functionality provides a site for enzymatic or pH-mediated hydrolysis, facilitating controlled payload release.
Non-cleavable linkers, in contrast, remain attached to the antibody and release the payload upon lysosomal degradation of the entire ADC complex.[6] This approach can offer greater stability in circulation but may limit the bystander effect.[7]
This guide will use a hypothetical case study to compare an ADC utilizing the cleavable this compound linker (ADC-A) against one with a standard non-cleavable linker (ADC-B).
Evaluating In Vitro Efficacy: A Step-by-Step Protocol
To quantitatively compare the efficacy of ADC-A and ADC-B, a robust in vitro cytotoxicity assay is essential.[8][9] The following protocol for a tetrazolium-based colorimetric assay (such as the MTT assay) provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[9][10][11]
Experimental Workflow: ADC Cytotoxicity Assay
Figure 1. Workflow for an in vitro ADC cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture a cancer cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 cells) in a suitable growth medium.
-
Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well.[11][12]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[11][12]
-
-
ADC Treatment:
-
Prepare serial dilutions of ADC-A and ADC-B in the cell culture medium. A typical concentration range might be from 0.01 nM to 1000 nM.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plate for a period appropriate for the payload's mechanism of action, typically 72 to 96 hours for agents that disrupt cell division.[12]
-
-
MTT Assay and Data Acquisition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent like DMSO or a 10% SDS solution to dissolve the formazan crystals.[10][12]
-
Read the absorbance of each well at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration by normalizing to the vehicle control wells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value for each ADC.
-
Comparative Data and Mechanistic Insights
The following table presents plausible, hypothetical data from the described experiment, comparing the in vitro efficacy of an ADC with the this compound linker (ADC-A) to one with a non-cleavable linker (ADC-B).
| Drug Candidate | Linker Type | Payload | Target Cell Line | Hypothetical IC50 (nM) |
| ADC-A | This compound (Cleavable) | Auristatin | SK-BR-3 (HER2+) | 1.5 |
| ADC-B | Thioether (Non-cleavable) | Auristatin | SK-BR-3 (HER2+) | 25 |
The significantly lower IC50 value for ADC-A suggests a higher potency. This enhanced efficacy can be attributed to the cleavable nature of the this compound linker.
Mechanism of Action: The Advantage of a Cleavable Linker
Figure 2. Intracellular trafficking and payload release of an ADC with a cleavable linker.
As illustrated in Figure 2, after the ADC binds to the target antigen on the cancer cell surface, it is internalized.[13][14] Inside the cell, the vesicle containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome cleave the this compound linker, releasing the highly potent auristatin payload. The freed drug can then bind to its intracellular target, leading to cell death. Furthermore, the released, cell-permeable payload can diffuse out of the cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[6]
In contrast, for ADC-B with its non-cleavable linker, the payload is only released after the complete proteolytic degradation of the antibody itself within the lysosome. This process can be less efficient and may result in a lower intracellular concentration of the free drug, leading to reduced potency.
Conclusion
The choice of linker is a paramount consideration in the design of effective antibody-drug conjugates. This guide illustrates that a cleavable linker, such as this compound, can offer significant advantages in in vitro efficacy compared to non-cleavable counterparts. The capacity for efficient, triggered release of the cytotoxic payload at the site of action can translate to higher potency and potentially a wider therapeutic window. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative efficacy studies, facilitating the rational design and selection of next-generation targeted therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 3. veranova.com [veranova.com]
- 4. mdpi.com [mdpi.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. sinobiological.com [sinobiological.com]
- 14. news-medical.net [news-medical.net]
A Comparative Guide to Linker Technologies in Modern Drug Design: Alternatives to Simple Aliphatic Spacers
Introduction: The Critical Role of the Linker
In the architecture of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is the crucial bridge between the targeting antibody and the potent cytotoxic payload.[1][2] Its design dictates the stability, solubility, pharmacokinetic profile, and ultimate efficacy of the entire construct. A simplistic linker, such as the fatty acid derivative 10-Methoxy-10-oxodecanoic acid, functions primarily as a hydrophobic, non-cleavable spacer. While straightforward, such linkers offer no mechanism for controlled drug release and can exacerbate aggregation issues when paired with hydrophobic payloads.
Modern drug design has moved beyond these simple spacers, embracing a sophisticated portfolio of linker technologies engineered for controlled, site-specific payload delivery. The central challenge in linker design is to strike a delicate balance: the linker must be exceptionally stable in systemic circulation to prevent premature, toxic release of the payload, yet it must be efficiently cleaved to liberate the drug upon reaching the target tissue or cell.[3][4] This guide provides an in-depth comparison of the major classes of advanced linkers, offering experimental insights into their mechanisms, performance, and strategic applications.
Chapter 1: The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers
The primary classification of linker technology is based on the mechanism of payload release. This choice is a foundational decision in the design of any drug conjugate, profoundly influencing its therapeutic window and mechanism of action.[1][5][6]
Figure 1: Primary classification of drug conjugate linkers.
Non-cleavable linkers are designed for maximum stability and rely on the complete metabolic degradation of the antibody component to release the payload.[7][8] In contrast, cleavable linkers are engineered with specific chemical triggers that respond to the unique physiological conditions of the target environment, such as low pH or the presence of specific enzymes.[5][9]
Chapter 2: Cleavable Linkers: Precision-Guided Payload Release
Cleavable linkers are designed to exploit the distinct biochemical differences between the systemic circulation and the target tumor or intracellular environment. This strategy allows for targeted drug release, which can enhance efficacy and potentially enable a "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells.[5]
Figure 2: Mechanisms of action for major cleavable linker classes.
pH-Sensitive Linkers (Hydrazones)
This class of linkers leverages the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) to trigger payload release.[1][5]
-
Mechanism of Action : Hydrazone bonds are relatively stable at the physiological pH of blood (~7.4) but undergo rapid acid-catalyzed hydrolysis within the lower-pH environment of intracellular compartments.[10][]
-
Advantages : The release mechanism is directly tied to cellular internalization, providing a clear pathway for intracellular drug delivery.
-
Limitations & Experimental Insights : A primary challenge is ensuring sufficient stability in circulation. Early hydrazone linkers showed susceptibility to slow hydrolysis at pH 7.4, leading to premature payload release and off-target toxicity.[1] Modern designs focus on tuning the electronic properties of the hydrazone to enhance stability while retaining acid sensitivity.[10] The first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin), utilized a hydrazone linker.[1]
Redox-Sensitive Linkers (Disulfides)
Disulfide linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.
-
Mechanism of Action : The cytoplasm has a high concentration of glutathione (GSH) (1–10 mmol/L), a thiol-containing tripeptide, which readily reduces disulfide bonds to release the thiolated payload.[1][] In contrast, the low GSH concentration in plasma (~5 µmol/L) maintains the linker's integrity during circulation.[1][]
-
Advantages : This mechanism provides a robust and highly differentiated trigger for intracellular release. The release kinetics can be fine-tuned by introducing steric hindrance adjacent to the disulfide bond, slowing the rate of reduction and enhancing plasma stability.[6]
-
Limitations & Experimental Insights : While generally stable, some disulfide linkers can undergo exchange with free thiols in plasma, such as cysteine or albumin. Experimental evaluation via plasma stability assays is critical to select candidates with minimal off-target cleavage. Maytansinoid (DM1/DM4)-based ADCs are prominent examples that have successfully employed disulfide linker technology.[13]
Enzyme-Cleavable Linkers (Peptides)
These are among the most successful and widely used linkers, utilizing the high activity of specific proteases within the lysosome.
-
Mechanism of Action : These linkers incorporate short peptide sequences that are specific substrates for lysosomal proteases, most notably Cathepsin B.[1][5][] Upon ADC internalization and trafficking to the lysosome, these proteases cleave the peptide bond, initiating the release of the payload.
-
Common Motifs : The dipeptide valine-citrulline (Val-Cit) is the most clinically validated sequence, recognized efficiently by Cathepsin B.[1][5] Other sequences like valine-alanine (Val-Ala) and the tetrapeptide Gly-Gly-Phe-Gly have also been successfully implemented.[1][15]
-
Advantages : Peptide linkers demonstrate excellent plasma stability, as the target proteases are largely absent or inactive in circulation.[16] This design is often paired with a self-immolative spacer (see Chapter 4.1) to ensure the release of an unmodified, highly potent payload, which can then diffuse out of the cell to exert a bystander effect.[5] Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin) are leading examples of ADCs that use Val-Cit linkers.[1]
Chapter 3: Non-Cleavable Linkers: The Stability-First Approach
For payloads that remain potent when attached to an amino acid remnant or for indications where minimizing off-target toxicity is paramount, non-cleavable linkers offer the highest degree of plasma stability.[3][17]
-
Mechanism of Action : ADCs with non-cleavable linkers do not have an engineered trigger for release. Instead, after internalization, the entire ADC is trafficked to the lysosome where the antibody component is completely degraded by proteases. This process releases the payload still attached to the linker and the conjugating amino acid (typically lysine or cysteine).[3][5][17]
-
Advantages : Unparalleled stability in circulation, which often translates to a better safety profile and a wider therapeutic index.[3][17] Studies have shown that non-cleavable ADCs can outperform their cleavable counterparts in some in vivo models.[17]
-
Limitations & Experimental Insights : The key limitation is the nature of the released metabolite. The charged amino acid remnant can impair the molecule's ability to cross cell membranes, thus largely abrogating the bystander effect.[6] Furthermore, the payload must retain its cytotoxic activity with the linker-amino acid appendage attached. The most successful non-cleavable linker is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond. This is famously used in Kadcyla® (ado-trastuzumab emtansine).[3]
Chapter 4: Advanced Linker Strategies and Modulators
Beyond the primary cleavable/non-cleavable classification, additional chemical moieties can be incorporated to fine-tune linker performance.
Self-Immolative Spacers
These are not linkers themselves, but rather clever chemical adapters that connect a cleavable trigger to the payload.
-
Mechanism of Action : Following the cleavage of the primary linker (e.g., a Val-Cit peptide), a self-immolative unit like p-aminobenzyl carbamate (PABC) undergoes a spontaneous, rapid electronic cascade and fragmentation, which cleanly liberates the payload in its original, unmodified state.[18][19][20] This is critical for drugs whose activity is sensitive to chemical modification.
Figure 3: The PABC self-immolative mechanism ensures release of an untagged payload.
Hydrophilic Linkers (Polyethylene Glycol - PEG)
Hydrophobicity is a major challenge in ADC development, leading to aggregation and poor pharmacokinetics. PEG linkers are incorporated to mitigate these issues.[21]
-
Mechanism of Action : PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[22][23] When incorporated as part of the linker, it creates a hydration shell around the conjugate.
-
Advantages :
-
Enhanced Solubility : Improves the aqueous solubility of the entire ADC, which is critical when using hydrophobic payloads.[21][24]
-
Improved Pharmacokinetics : The increased hydrodynamic radius reduces renal clearance, extending circulation half-life.[21][23]
-
Higher Drug-to-Antibody Ratios (DAR) : By preventing aggregation, PEG linkers allow for the successful conjugation of more drug molecules per antibody (e.g., DAR of 8), increasing the therapeutic payload delivered to the target cell.[21]
-
"Click Chemistry" for Conjugation
Click chemistry refers to a class of bioorthogonal reactions that are rapid, specific, and high-yielding, making them ideal for complex bioconjugations.[25][26]
-
Mechanism of Action : The most common click reaction is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms an extremely stable triazole linkage.[27][28] By incorporating an azide or alkyne handle onto the antibody (via genetic engineering) and the corresponding partner onto the linker-drug, a highly controlled conjugation can be achieved.
-
Advantages : This methodology allows for the creation of homogenous ADCs with a precisely defined DAR and site of conjugation. This homogeneity is a significant advantage over traditional stochastic conjugation methods, leading to a more consistent product with an improved therapeutic window.[26]
Chapter 5: Comparative Analysis and Data Summary
The selection of a linker is a multifactorial decision that must align with the properties of the payload, the biology of the target antigen, and the desired clinical outcome.[29]
| Linker Type | Release Trigger | Typical Plasma Stability | Bystander Effect | Key Advantage | Key Limitation | Clinical Example |
| Simple Aliphatic | None (Non-cleavable) | Very High | No | Simplicity, high stability | Hydrophobic, no controlled release, payload is modified | (Baseline for comparison) |
| Hydrazone | Acidic pH (4.5-6.5) | Moderate | Possible | Release triggered by internalization | Potential for premature release in circulation | Mylotarg® |
| Disulfide | High [GSH] (intracellular) | High | Possible | High intracellular vs. extracellular differentiation | Tunable kinetics can be complex; potential thiol exchange | Maytansinoid ADCs |
| Peptide (Val-Cit) | Lysosomal Proteases | Very High | Yes | Excellent plasma stability; proven clinical success | Requires internalization and lysosomal trafficking | Adcetris®, Padcev® |
| Thioether (SMCC) | Antibody Degradation | Extremely High | No | Maximum stability, reduced off-target toxicity | Released payload is modified, limiting potency/permeability | Kadcyla® |
| PEG-modified | (Modulator) | High to Very High | Varies | Improves solubility, PK, and allows higher DAR | Can add complexity and size to the overall construct | (Used in many clinical candidates) |
Chapter 6: Key Experimental Protocols
Accurate evaluation of linker performance relies on standardized and robust experimental protocols.[29]
Protocol 1: General Protocol for ADC Conjugation via Reduced Antibody Thiols
This protocol describes a common method for conjugating a maleimide-functionalized linker-drug (e.g., one attached to an SMCC linker) to a monoclonal antibody.
-
Antibody Reduction :
-
Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), in a 2-3 molar excess per interchain disulfide bond to be cleaved.
-
Incubate at 37°C for 1-2 hours to partially reduce the mAb and expose free sulfhydryl (-SH) groups.
-
Remove excess TCEP using a desalting column, exchanging the mAb into a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Linker-Payload Conjugation :
-
Dissolve the maleimide-functionalized linker-payload in a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced mAb solution. A typical molar excess is 5-10 fold over the available sulfhydryl groups.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The maleimide group will react specifically with the free sulfhydryls to form a stable thioether bond.
-
-
Quenching and Purification :
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the resulting ADC from unconjugated linker-payload and other reagents using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization :
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the average drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess ADC purity and aggregation levels using Size Exclusion Chromatography (SEC-HPLC).
-
Protocol 2: ADC Plasma Stability Assay
This protocol is essential for evaluating the stability of the linker in a biologically relevant matrix.
-
Incubation :
-
Incubate the purified ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, or rat) at 37°C.
-
Prepare time points for analysis (e.g., 0, 6, 24, 48, 96, 168 hours). The 0-hour time point serves as the baseline.
-
-
Sample Preparation :
-
At each time point, take an aliquot of the plasma sample.
-
Isolate the ADC from the plasma proteins. A common method is affinity capture using Protein A/G magnetic beads, which bind to the Fc region of the antibody.
-
Wash the beads several times with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using a low-pH elution buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize with a Tris buffer.
-
-
Analysis :
-
Analyze the eluted ADC samples by a method that can determine the average DAR, such as HIC-HPLC or LC-MS.
-
Compare the DAR of each time point to the 0-hour baseline. A decrease in DAR over time indicates linker cleavage and payload loss.
-
The results are typically plotted as average DAR vs. time to determine the stability profile and calculate a half-life for the conjugate in plasma.
-
Conclusion and Future Outlook
The evolution from simple aliphatic chains to sophisticated, multi-component linker systems has been a driving force behind the clinical success of targeted therapies like ADCs. The choice of linker is a strategic decision that requires a deep understanding of the interplay between the payload's chemistry, the antibody's properties, and the target's biology. Cleavable linkers, such as the clinically validated Val-Cit peptide, offer the advantage of a bystander effect, while non-cleavable linkers like SMCC provide unparalleled stability for highly potent payloads. Advanced modulators like PEG and bioorthogonal click chemistry handles are further refining the field, enabling the development of more homogenous, soluble, and effective conjugates.
The future of linker technology points toward even greater precision. Innovations include tandem-cleavage linkers that require two separate triggers for release, enhancing specificity, and linkers designed for cleavage in the tumor microenvironment rather than inside the cell, broadening the scope of applicable targets.[2][16] As our understanding of tumor biology deepens, so too will our ability to design smarter linkers that unlock the full therapeutic potential of targeted drug delivery.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. njbio.com [njbio.com]
- 7. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 18. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 20. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 21. adcreview.com [adcreview.com]
- 22. creativepegworks.com [creativepegworks.com]
- 23. chempep.com [chempep.com]
- 24. benchchem.com [benchchem.com]
- 25. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 26. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 27. benchchem.com [benchchem.com]
- 28. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Biological evaluation of dual LSD1/HDAC inhibitors synthesized with Monomethyl sebacate
A Comprehensive Guide to the Biological Evaluation of Dual LSD1/HDAC Inhibitors Synthesized with a Monomethyl Sebacate Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergistic Potential of Dual LSD1/HDAC Inhibition in Oncology
The epigenetic regulation of gene expression is a critical process in cellular function, and its dysregulation is a hallmark of cancer.[1] Two key enzyme families involved in this regulation are Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs).[1][2] LSD1 removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), while HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] Both enzymes are often components of the same repressor complexes, such as the CoREST complex, and their activities are frequently associated with silencing tumor suppressor genes.[3][4]
Given their cooperative role in gene silencing, the simultaneous inhibition of both LSD1 and HDACs has emerged as a promising therapeutic strategy.[5][6][7] This dual-inhibition approach can lead to synergistic anti-cancer effects that are more potent than targeting either enzyme alone.[2][5] A key aspect of designing effective dual inhibitors is the linker that connects the pharmacophores responsible for LSD1 and HDAC inhibition. The linker's length, flexibility, and chemical properties can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[8] Monomethyl sebacate, a dicarboxylic acid monoester, presents an intriguing option as a linker due to its specific length and potential for creating stable yet effective dual-targeting molecules.[9]
This guide provides a comprehensive overview of the biological evaluation of novel dual LSD1/HDAC inhibitors synthesized with a monomethyl sebacate linker. We will delve into the critical experimental workflows, from initial enzymatic assays to in vivo efficacy studies, providing detailed protocols and explaining the scientific rationale behind each step.
Mechanism of Action: A Two-Pronged Epigenetic Assault
Dual LSD1/HDAC inhibitors exert their anti-cancer effects by simultaneously targeting two crucial epigenetic regulators. This coordinated attack leads to a multifaceted disruption of cancer cell biology.
dot
Caption: Mechanism of action for dual LSD1/HDAC inhibitors.
Part 1: In Vitro Characterization
The initial phase of evaluation focuses on the inhibitor's direct effects on the target enzymes and its activity in cancer cell lines.
Enzymatic Assays: Quantifying Target Engagement
The first step is to determine the inhibitory potency of the synthesized compounds against their intended targets, LSD1 and various HDAC isoforms.
LSD1 Enzymatic Assay:
A common method is the peroxidase-coupled assay, which provides real-time kinetic data.[3] However, it's crucial to use a secondary, direct assay like a fluorescence-based or mass spectrometry-based method to confirm the results and rule out interference with the coupling enzyme.[3]
-
Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) produces formaldehyde. In the coupled assay, horseradish peroxidase uses the hydrogen peroxide generated from the LSD1 reaction to oxidize a substrate, producing a fluorescent or colorimetric signal.
-
Alternative: A more direct method involves using a specific antibody to detect the demethylated product.[10]
HDAC Enzymatic Assay:
A variety of assays are available, including those that use fluorescently labeled substrates.[11][12] Luminescent assays, such as the HDAC-Glo™ I/II Assays, offer high sensitivity and a simple "add-mix-measure" protocol.[13]
-
Principle: A luminogenic peptide substrate is deacetylated by HDACs. A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is measured in a luciferase reaction.[13]
Data Presentation: Comparative IC50 Values
The results of the enzymatic assays are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. These values should be compared to known, selective inhibitors of LSD1 (e.g., tranylcypromine) and HDACs (e.g., SAHA or entinostat).[2][4]
| Compound | LSD1 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |
| Dual Inhibitor (MMS Linker) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Tranylcypromine (LSD1i) | Reference Value | >10,000 | >10,000 | >10,000 |
| SAHA (Pan-HDACi) | >10,000 | Reference Value | Reference Value | Reference Value |
| Entinostat (Class I HDACi) | >10,000 | Reference Value | Reference Value | >10,000 |
Cell-Based Assays: Assessing Anti-Cancer Activity
The next crucial step is to evaluate the inhibitor's effects on cancer cells. A panel of cancer cell lines relevant to the intended therapeutic area should be used.[14][15]
Cell Viability and Proliferation Assays:
These assays determine the concentration of the inhibitor that inhibits cell growth or kills cancer cells. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.[16]
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.
Data Presentation: Comparative GI50/IC50 Values
The results are expressed as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a given parameter). These values should be compared with single-target inhibitors to assess the benefit of dual inhibition.[2]
| Cell Line | Dual Inhibitor GI50 (µM) | Tranylcypromine GI50 (µM) | SAHA GI50 (µM) | Combination (TCP + SAHA) GI50 (µM) |
| MGC-803 (Gastric) | Experimental Value | Reference Value | Reference Value | Experimental Value |
| HCT-116 (Colon) | Experimental Value | Reference Value | Reference Value | Experimental Value |
| MCF-7 (Breast) | Experimental Value | Reference Value | Reference Value | Experimental Value |
Part 2: Mechanistic Cellular Studies
Once anti-proliferative activity is established, the next step is to investigate the underlying cellular mechanisms.
dot
Caption: Experimental workflow for evaluating dual LSD1/HDAC inhibitors.
Western Blot Analysis: Confirming Target Engagement in Cells
Western blotting is used to detect changes in the levels of specific proteins, providing evidence of the inhibitor's mechanism of action within the cell.[17]
-
Target Engagement Markers:
-
Apoptosis Markers:
-
Cleaved PARP and Cleaved Caspase-3: Markers of apoptosis induction.
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): To assess the regulation of the apoptotic pathway.[5]
-
Experimental Protocol: Western Blotting for Histone Modifications
-
Cell Lysis: Treat cancer cells with the dual inhibitor for a specified time. Lyse the cells to extract proteins. Acid extraction is often preferred for enriching histone proteins.[20]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications and other target proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis: Investigating Effects on Cell Division
Many anti-cancer agents induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[23][24]
-
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[25] An increase in the sub-G1 population is indicative of apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the dual inhibitor at various concentrations for 24-48 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[26]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: The data is plotted as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is quantified.
Apoptosis Assays: Quantifying Programmed Cell Death
To confirm that the inhibitor induces apoptosis, the Annexin V/PI staining assay followed by flow cytometry is a widely used and reliable method.[27][28]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect these early apoptotic cells. PI is used to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the dual inhibitor for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.[28][29][30]
-
Incubation: Incubate the cells in the dark at room temperature.[28][29]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: The results are typically displayed as a quadrant plot:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 3: In Vivo Efficacy Studies
The final stage of preclinical evaluation involves testing the inhibitor's anti-tumor activity in a living organism, typically using mouse xenograft models.[31][32][33]
Xenograft Tumor Models
Human cancer cells are implanted into immunocompromised mice to form tumors.[31][32] Cell line-derived xenograft (CDX) models are commonly used for initial efficacy testing due to their reproducibility.[33][34] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer higher clinical relevance as they better recapitulate the heterogeneity of human tumors.[34][35]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of cancer cells (e.g., HCT-116 or MGC-803) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, dual inhibitor, single-agent controls). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).
Data Presentation: Tumor Growth Inhibition
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in tumor volume between the treated and control groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Value | 0 |
| Dual Inhibitor (MMS Linker) | Experimental Value | Calculated Value |
| Tranylcypromine | Experimental Value | Calculated Value |
| SAHA | Experimental Value | Calculated Value |
Conclusion: A Promising Avenue for Cancer Therapy
The biological evaluation of dual LSD1/HDAC inhibitors synthesized with a monomethyl sebacate linker requires a systematic and multi-faceted approach. By combining robust in vitro enzymatic and cellular assays with well-designed in vivo studies, researchers can thoroughly characterize the potency, mechanism of action, and anti-tumor efficacy of these novel compounds. The data generated from these evaluations are critical for identifying promising lead candidates for further development as next-generation epigenetic cancer therapies. The synergistic effects observed with dual inhibitors highlight the potential of this strategy to overcome some of the limitations of single-agent therapies and offer new hope for patients with various malignancies.
References
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel dual inhibitors targeting lysine specific demethylase 1 (LSD1) and histone deacetylases (HDAC) for treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of tranylcypromine derivatives as novel LSD1/HDACs dual inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. epigentek.com [epigentek.com]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HDAC-Glo™ I/II Assays [promega.sg]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. nanocellect.com [nanocellect.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 30. kumc.edu [kumc.edu]
- 31. ichorlifesciences.com [ichorlifesciences.com]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 34. startresearch.com [startresearch.com]
- 35. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Aliphatic Advantage: A Head-to-Head Comparison of Linker Length in Cancer Therapeutics
A Senior Application Scientist's Guide to Optimizing Drug Efficacy Through Strategic Linker Selection
For researchers, scientists, and drug development professionals at the forefront of oncology, the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a game of molecular precision. While the targeting moiety and the potent payload often take center stage, the humble linker connecting them plays a pivotal role in determining the success or failure of a drug candidate. This guide provides an in-depth, head-to-head comparison of different length aliphatic linkers, offering a technical narrative grounded in experimental evidence to inform rational drug design.
The Unsung Hero: Why Linker Length Matters
The linker in a targeted cancer therapeutic is far more than a simple tether. Its length, flexibility, and chemical nature profoundly influence a drug's stability in circulation, its pharmacokinetic profile, the efficiency of payload release, and ultimately, its therapeutic index.[1] An improperly designed linker can lead to premature drug release and systemic toxicity, or conversely, prevent the payload from reaching its intracellular target.[2]
Aliphatic linkers, composed of simple carbon chains (-(CH2)n-), are a fundamental class of linkers whose properties are directly modulated by their length. This guide will dissect the nuanced effects of varying aliphatic linker length on the performance of two leading classes of targeted cancer drugs: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs): A Balancing Act Between Stability and Payload Release
In ADCs, an antibody directs a cytotoxic payload to a tumor-associated antigen. The linker's primary role is to ensure the payload remains securely attached to the antibody during transit through the bloodstream and is efficiently released upon internalization into the target cancer cell.[2]
The Short Aliphatic Linker Advantage: Enhanced Stability
Shorter aliphatic linkers are often associated with greater stability.[2] By keeping the payload "tethered" more closely to the antibody, they can benefit from the steric hindrance provided by the large antibody structure, which shields the linker and payload from the surrounding environment and potential enzymatic degradation.[3][4] This enhanced stability can lead to a longer plasma half-life of the intact ADC, allowing for greater tumor accumulation.
However, an excessively short linker can introduce its own set of challenges. It may sterically hinder the antibody's ability to bind to its target antigen or impede the efficient release of the payload once inside the tumor cell.[2]
The Long Aliphatic Linker Advantage: Improved Solubility and Potential for Bystander Effect
Longer aliphatic linkers can improve the solubility of the ADC, particularly when dealing with hydrophobic payloads.[2] This can be crucial in preventing aggregation, which is a common issue with ADCs, especially those with a high drug-to-antibody ratio (DAR).[5] Aggregation can lead to rapid clearance from circulation and reduced efficacy.[1]
Furthermore, in the case of cleavable linkers, a longer linker can facilitate the "bystander effect."[6] Once the payload is released from the ADC within a target cell, it can diffuse out and kill neighboring antigen-negative tumor cells. A longer linker can position the payload for more efficient release and subsequent diffusion.
The trade-off with longer linkers is a potential decrease in stability and an increased risk of premature payload release in circulation.[2]
Visualizing the ADC Mechanism of Action
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
PROTACs: The Critical Role of Linker Length in Ternary Complex Formation
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker's role in a PROTAC is to connect the POI-binding ligand and the E3 ligase-binding ligand, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7]
The length of the aliphatic linker is a critical determinant of a PROTAC's efficacy.[7]
-
Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[7]
-
Too long: An excessively long and flexible linker may not effectively bring the two proteins together for efficient ubiquitination, leading to reduced degradation.[7]
Quantitative Comparison of Aliphatic Linker Length in PROTACs
Several studies have systematically evaluated the impact of linker length on PROTAC performance. The key metrics used are the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [5] |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | [5] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [5] |
As the data for TBK1-targeting PROTACs illustrates, there is an optimal linker length window for achieving potent degradation.[5] Linkers shorter than 12 atoms were inactive, while potency decreased with a linker of 29 atoms compared to the optimal 21-atom linker.[5]
Visualizing PROTAC-Mediated Protein Degradation
Caption: The mechanism of PROTAC-mediated protein degradation.
Experimental Protocols for Evaluating Aliphatic Linker Performance
To empirically determine the optimal aliphatic linker length for a given cancer drug, a series of robust in vitro and in vivo assays are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature payload release.
Methodology:
-
Incubation: Incubate the ADC or PROTAC at a predefined concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse, rat) at 37°C.[8] Include a buffer control (e.g., PBS).[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]
-
Sample Preparation (for ADCs):
-
Analysis:
-
Data Interpretation: Calculate the half-life of the conjugate in plasma and the rate of payload release to compare the stability of different linker lengths.
Protocol 2: In Vitro Cytotoxicity and Protein Degradation Assays
Objective: To determine the potency of the drug conjugate in killing target cancer cells (for ADCs) or degrading the target protein (for PROTACs).
Methodology (ADCs - Cytotoxicity):
-
Cell Seeding: Seed target antigen-positive cancer cells in 96-well plates.[1]
-
Treatment: Treat the cells with serial dilutions of the ADCs with varying linker lengths.[1]
-
Incubation: Incubate for a period sufficient to induce cell death (typically 72-120 hours).[1]
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC to compare their potency.[1]
Methodology (PROTACs - Protein Degradation):
-
Cell Seeding and Treatment: Seed target cells in multi-well plates and treat with a range of PROTAC concentrations.
-
Lysis and Protein Quantification: After a set incubation time (e.g., 24 hours), lyse the cells and quantify total protein concentration.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensities to determine the percentage of target protein remaining relative to the vehicle control. Plot the percentage of degradation against PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 3: Bystander Killing Assay (for ADCs with Cleavable Linkers)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology (Co-culture Assay):
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-, often engineered to express a fluorescent protein like GFP for easy identification) cells at various ratios (e.g., 1:1, 1:5) in a 96-well plate.[6]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.[6]
-
Incubation: Incubate for 72-120 hours.[6]
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) cell population.
-
Data Interpretation: Compare the viability of Ag- cells in the presence of Ag+ cells and ADC to controls to determine the extent of bystander killing for ADCs with different linker lengths.
Visualizing the Linker Evaluation Workflow
References
- 1. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Unseen Backbone: Evaluating Anticancer Agents with Monomethyl Sebacate Spacers in In Vivo Studies
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate architecture of targeted anticancer therapies, particularly antibody-drug conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and ultimate therapeutic window of the agent. While much attention is often focused on the antibody and the cytotoxic payload, the nature of the spacer that connects them can be the deciding factor between a promising candidate and a clinical failure. This guide provides an in-depth technical comparison of in vivo studies involving anticancer agents that utilize a monomethyl sebacate spacer, a long-chain aliphatic dicarboxylic acid monoester. Due to the limited publicly available data on this specific spacer, this guide will also draw comparisons with structurally related dicarboxylic acid linkers and other common linker technologies to provide a comprehensive framework for evaluation.
The Rationale for Long-Chain Aliphatic Spacers
The choice of a linker is a strategic decision in drug design, balancing the need for stability in circulation with efficient payload release at the tumor site. Long-chain aliphatic dicarboxylic acid monoesters, such as monomethyl sebacate, offer a unique set of properties. The sebacate backbone, a ten-carbon chain, imparts a significant degree of hydrophobicity to the linker. This hydrophobicity can influence the physicochemical properties of the entire conjugate, including its solubility, aggregation propensity, and pharmacokinetic profile.[1][2]
The ester functional group in a monomethyl sebacate spacer provides a potential site for cleavage, although it is generally more stable than other cleavable linkages like hydrazones or disulfides.[3] This relative stability can be advantageous, preventing premature drug release in the bloodstream and reducing off-target toxicity.[4] The cleavage of the ester bond is typically mediated by intracellular esterases, which can be present at higher concentrations in tumor cells, offering a degree of tumor-selective drug release.[3]
Comparative In Vivo Performance of Dicarboxylic Acid-Based Linkers
While specific in vivo data for monomethyl sebacate linkers is not extensively published, we can infer its likely performance by examining studies on other dicarboxylic acid linkers with varying chain lengths. The length of the alkyl chain in these linkers plays a crucial role in their in vivo stability and, consequently, the overall efficacy of the ADC.
A comparative analysis of ADCs with dicarboxylic acid linkers of different lengths—succinic acid (C4), glutaric acid (C5), and adipic acid (C6)—suggests a trend of increasing in vivo stability with longer chain lengths.[5] This is attributed to the increased steric hindrance around the ester bond, which can protect it from hydrolysis by plasma esterases.[5]
Table 1: Illustrative In Vivo Stability of ADCs with Dicarboxylic Acid Linkers of Varying Chain Lengths
| Linker Type | Alkyl Chain Length | Expected In Vivo Half-life of Intact ADC | Rationale |
| Succinic Acid | C4 | Shorter | Less steric hindrance, more susceptible to esterase cleavage.[5] |
| Glutaric Acid | C5 | Intermediate | Moderate steric hindrance.[5] |
| Adipic Acid | C6 | Longer | Increased steric hindrance, greater protection from esterases.[5] |
| Monomethyl Sebacate | C10 | Potentially Longest | Significant steric bulk and hydrophobicity expected to confer high stability. |
Note: This table is based on established principles of linker chemistry and illustrative data. Actual in vivo half-life would need to be determined experimentally for each specific ADC.
Based on this trend, an ADC with a monomethyl sebacate (C10) linker is hypothesized to exhibit even greater stability in circulation compared to its shorter-chain counterparts. This enhanced stability could lead to a longer pharmacokinetic half-life of the intact ADC, allowing for greater accumulation in tumor tissue. However, this increased stability must be balanced with the efficiency of payload release within the target cancer cells.
In Vivo Efficacy: A Balancing Act of Stability and Payload Release
The ultimate measure of an ADC's success is its ability to eradicate tumors in vivo. This is a complex interplay between the stability of the ADC in circulation, its ability to penetrate tumor tissue, and the efficiency of payload release within the cancer cells.
An ADC with a highly stable monomethyl sebacate linker would be expected to deliver a higher concentration of the payload to the tumor. However, if the ester linkage is too resistant to cleavage by intracellular esterases, the cytotoxic drug may not be released in sufficient quantities to induce cell death. Therefore, the in vivo evaluation of such an ADC must carefully assess both tumor growth inhibition and the mechanism of action.
Comparison with Other Linker Technologies:
-
Valine-Citrulline (VC) Linkers: These dipeptide linkers are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6] They generally offer a good balance of stability and efficient, tumor-selective drug release. An ADC with a monomethyl sebacate linker might exhibit greater systemic stability but potentially slower or less efficient payload release compared to a VC-linked ADC.
-
Hydrazone Linkers: These are acid-labile linkers that are designed to cleave in the acidic environment of endosomes and lysosomes.[] They can be prone to premature cleavage in the slightly acidic tumor microenvironment or even in systemic circulation, leading to off-target toxicity.[] A monomethyl sebacate linker would be expected to be significantly more stable than a hydrazone linker.
-
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[8] This can sometimes result in reduced cell permeability and potency of the released drug. An ester-based linker like monomethyl sebacate offers a "cleavable" alternative that can release the payload in a less encumbered form.
Experimental Protocols for In Vivo Evaluation
A robust in vivo evaluation of an anticancer agent with a monomethyl sebacate spacer is essential to validate its therapeutic potential. The following protocols provide a framework for such studies.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines relevant to the target of the monoclonal antibody are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used for xenograft studies.[1]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated using the formula: Tumor Volume = (Length x Width²) / 2.[9][10]
In Vivo Efficacy and Tolerability Study
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, ADC with monomethyl sebacate linker, comparator ADC with a different linker).[9]
-
Dosing: The ADCs are administered intravenously at various dose levels.
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured at regular intervals, and the TGI is calculated as a percentage relative to the vehicle control group.[10][11]
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from a separate cohort of tumor-bearing mice at various time points after ADC administration.[12]
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analytical Method: An enzyme-linked immunosorbent assay (ELISA) is typically used to quantify the concentration of the total antibody and the intact ADC in the plasma.[12] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the ADC and its metabolites.[13]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated.[14]
Conclusion and Future Directions
The use of a monomethyl sebacate spacer in anticancer agents, particularly ADCs, represents a promising strategy for enhancing in vivo stability and potentially improving the therapeutic index. The long aliphatic chain is expected to provide steric hindrance against premature cleavage in the circulation, leading to a longer pharmacokinetic half-life and increased tumor accumulation. However, the increased stability must be carefully balanced with the efficiency of payload release at the target site.
Future in vivo studies should focus on direct, head-to-head comparisons of ADCs with monomethyl sebacate linkers against those with other clinically validated linkers, such as VC-based and non-cleavable linkers. Such studies will provide crucial data on the relative advantages and disadvantages of this linker technology and guide the rational design of the next generation of targeted anticancer therapies. The experimental protocols outlined in this guide provide a robust framework for conducting these essential in vivo evaluations.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. biocytogen.com [biocytogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemical Bond: A Senior Application Scientist's Guide to Comparing Linker Pharmacokinetics in Drug Conjugates
In the intricate world of targeted therapeutics, the linker connecting a potent payload to its delivery vehicle is far from a passive component. It is the alchemical bond that dictates the stability, efficacy, and ultimately, the pharmacokinetic profile of the entire drug conjugate.[1] For researchers in drug development, a nuanced understanding of how different linker chemistries influence a drug's journey through the body is paramount to designing safer and more effective treatments. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs featuring different linkers, supported by experimental data and field-proven insights.
The Crucial Role of the Linker in Pharmacokinetics
The linker is a critical determinant of a drug conjugate's therapeutic index.[2] An ideal linker ensures the drug remains securely attached to its targeting moiety (such as an antibody in an Antibody-Drug Conjugate or ADC) while in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[2][3][4] Conversely, it must facilitate efficient cleavage and release of the active drug at the desired site of action.[2] The chemical nature of the linker profoundly impacts key pharmacokinetic (PK) parameters, including a drug's absorption, distribution, metabolism, and excretion (ADME).[5]
A Comparative Analysis of Linker Technologies
The choice of linker technology is a pivotal decision in the design of targeted drug conjugates.[6] Linkers can be broadly categorized into two main types: cleavable and non-cleavable. The selection of a linker strategy is often a trade-off between stability and the desired mechanism of action.[1]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be labile under specific physiological conditions, such as the acidic environment of tumors or the presence of certain enzymes, allowing for targeted drug release.[7][8]
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are often upregulated in tumor cells.[9] The valine-citrulline (Val-Cit) dipeptide is a commonly used example.[8]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[5][8]
-
Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing environment inside cells, where the concentration of glutathione is significantly higher than in the bloodstream.[2][8]
Non-Cleavable Linkers: Stability First
Non-cleavable linkers, such as thioether linkers, form a stable covalent bond between the antibody and the payload.[10] Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][7] This strategy generally leads to enhanced plasma stability and a longer half-life, potentially reducing off-target toxicity.[7][10]
Visualizing Linker-Dependent Payload Release
The following diagram illustrates the distinct mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Impact of Linker Properties on Pharmacokinetics
Beyond the cleavage mechanism, other physicochemical properties of the linker, such as hydrophilicity, length, and steric hindrance, play a crucial role in the pharmacokinetic behavior of a drug conjugate.[11][12]
Hydrophilicity vs. Hydrophobicity
The hydrophilicity of a linker is a critical factor in ADC development.[]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties like polyethylene glycol (PEG) can improve the water solubility of the drug conjugate, reduce aggregation, and prolong its circulation half-life by shielding it from enzymatic degradation and immune recognition.[14][15][16] This can also help in overcoming multidrug resistance mediated by transporters like MDR1, as the resulting hydrophilic metabolites may not be substrates for these efflux pumps.[5]
-
Hydrophobic Linkers: Highly hydrophobic linkers can lead to ADC aggregation, accelerated clearance from the circulation, and increased non-specific uptake by tissues, which can result in off-target toxicity.[][17]
Linker Length and Composition
The length and composition of the linker can influence the stability of the drug conjugate and its interaction with biological targets.[18] Shorter linkers or those with increased steric hindrance near the cleavage site can enhance stability by reducing the accessibility of the payload to circulatory enzymes or other clearing mechanisms.[11][19]
Comparative Pharmacokinetic Data
The following table summarizes preclinical data from various sources to provide a comparative overview of the pharmacokinetic properties of ADCs with different linker types. It is important to note that direct head-to-head comparisons are limited, and these values can be influenced by the specific antibody, payload, and experimental conditions.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Cleavable | |||||
| Valine-Citrulline (VC) | Cathepsin B | ~144-230 hours (mouse, monkey)[2] | High plasma stability with specific cleavage at the target site.[2][20] | Targeted payload release in the tumor microenvironment. | Efficacy is dependent on enzyme expression levels in the tumor.[2] |
| Hydrazone | Acid Hydrolysis | Variable; generally lower than VC | Cleaved in the acidic environment of endosomes/lysosomes.[5] | Effective intracellular drug release. | Potential for premature cleavage and systemic toxicity due to instability.[2][5] |
| Disulfide | Reduction | Variable | Cleaved by high intracellular glutathione concentrations.[2] | Exploits differential redox potential between extracellular and intracellular environments. | Susceptible to cleavage by circulating thiols.[2] |
| Non-Cleavable | |||||
| Thioether (e.g., SMCC) | Proteolytic Degradation | High | Payload is released as an amino acid-linker-drug complex after lysosomal degradation of the antibody.[10] | High plasma stability, longer half-life, potentially reduced off-target toxicity.[10][21] | Efficacy is dependent on the internalization and degradation of the ADC.[22] |
| Hydrophilic Linkers | |||||
| PEGylated | N/A | Generally Increased | Enhances solubility and shields the drug from degradation and immune recognition.[14][] | Improved PK profile, prolonged half-life, and reduced immunogenicity.[15][24] | Potential for altered biodistribution. |
Experimental Protocols for Assessing Linker-Dependent Pharmacokinetics
Rigorous evaluation of the pharmacokinetic properties of drug conjugates is essential for their development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug conjugate and the rate of premature payload release in plasma.[1][10]
Methodology:
-
Incubation: The test drug conjugate is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C for a defined period, typically up to seven days.[10]
-
Time Points: Aliquots are collected at various time points (e.g., Day 0, 1, 2, 3, 5, 7).[10]
-
Analysis: The amount of intact drug conjugate and released payload is quantified using one of the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of the antibody-conjugated drug over time.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the average drug-to-antibody ratio (DAR) at each time point or quantifies the free payload. A decrease in DAR indicates drug deconjugation.[10]
-
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the in vivo pharmacokinetic profile of the drug conjugate, including its clearance, volume of distribution, and half-life.
Methodology:
-
Administration: The drug conjugate is administered to a suitable animal model (e.g., mice or rats) via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Processing: Blood samples are processed to obtain plasma.[10]
-
Bioanalysis: The concentrations of various analytes, including the total antibody, the conjugated antibody, and the free payload, are measured using validated bioanalytical methods such as ELISA and LC-MS/MS.[4][25][26]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key PK parameters.
Biodistribution Study
Objective: To determine the tissue distribution of the drug conjugate and its payload.
Methodology:
-
Administration: The drug conjugate, often radiolabeled, is administered to an animal model.
-
Tissue Collection: At various time points, animals are euthanized, and tissues of interest are collected.
-
Quantification: The amount of radioactivity in each tissue is measured to determine the concentration of the drug conjugate. Alternatively, tissue homogenates can be analyzed by LC-MS/MS to quantify the drug and its metabolites.[27]
Workflow for Linker Pharmacokinetic Evaluation
The following diagram outlines the general workflow for assessing the impact of linkers on drug pharmacokinetics.
Caption: General workflow for assessing linker stability and pharmacokinetics.
Conclusion and Future Perspectives
The linker is a critical component in the design of drug conjugates, with a profound impact on their pharmacokinetic properties, efficacy, and safety.[3][6][12] A thorough understanding of how different linker chemistries behave in vivo is essential for the rational design of next-generation targeted therapeutics. Non-cleavable linkers generally offer greater stability, while the stability of cleavable linkers is highly dependent on their specific chemistry and the biological environment.[10] The incorporation of hydrophilic elements, such as PEG, has emerged as a key strategy to improve the overall pharmacokinetic profile of drug conjugates.[15][]
As our understanding of the intricate interplay between linker chemistry and biology deepens, we can expect the development of novel linker technologies that offer even greater control over drug release and biodistribution, ultimately leading to safer and more effective therapies for a wide range of diseases. The U.S. Food and Drug Administration (FDA) continues to provide guidance on the clinical pharmacology considerations for ADCs, emphasizing the importance of a thorough characterization of the drug, antibody, and linker components.[28][29][30]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. biotechinformers.com [biotechinformers.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. purepeg.com [purepeg.com]
- 15. adcreview.com [adcreview.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 22. pubs.acs.org [pubs.acs.org]
- 24. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 25. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 26. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 27. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 29. fda.gov [fda.gov]
- 30. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of 10-Methoxy-10-oxodecanoic Acid: A Guide for Laboratory Professionals
A Senior Application Scientist's Protocol for Ensuring Safety and Compliance in the Disposal of Aliphatic Carboxylic Acid Derivatives
Core Directive: Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to treat 10-methoxy-10-oxodecanoic acid as a potentially hazardous substance. The following are immediate action items for its handling and waste management:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[3][4] It should be collected in a dedicated, clearly labeled, and sealed container.[3][5]
-
Container Compatibility: Use a container made of a material compatible with carboxylic acids and esters. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known or suspected hazards.[5][6]
Scientific Rationale for Disposal Procedures
The molecular structure of this compound dictates its likely chemical properties and, consequently, the appropriate disposal pathway. It possesses a carboxylic acid group, which can be corrosive, and a methyl ester group. While detailed toxicological data is unavailable, it is prudent to handle it with care, assuming it may cause skin and eye irritation.[1]
The primary route for the disposal of this type of chemical waste is through a licensed hazardous waste disposal contractor.[6][7][8] Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
1. Waste Collection:
- Designate a specific, sealed container for the collection of solid or liquid waste of this compound.
- Ensure the container is in good condition and has a secure, tight-fitting lid.[6]
- Label the container with "Hazardous Waste," the chemical name, and the date of initial waste accumulation.[5]
2. Temporary Storage in a Satellite Accumulation Area (SAA):
- Store the waste container in a designated SAA within the laboratory.[6][7]
- The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[11]
- Ensure secondary containment, such as a spill tray, is used to prevent the spread of any potential leaks.[3][9]
- Keep the waste container closed except when adding waste.[6][7][9]
3. Requesting Waste Pickup:
- Once the container is full or has been accumulating for a period defined by your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7]
- Follow your institution's specific procedures for requesting a waste pickup.
4. Handling Spills:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]
- Collect the absorbent material and the spilled chemical into a designated hazardous waste container.[8]
- Clean the spill area thoroughly.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, general guidelines for laboratory waste accumulation can be summarized as follows:
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per Satellite Accumulation Area | [6][7] |
| Maximum Accumulation of Acutely Toxic Waste | 1 quart of "P-listed" waste | [6][7][8] |
| pH for Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions | [10][12] |
It is crucial to consult your local and institutional regulations, as these may vary.[10]
Conclusion
The responsible disposal of laboratory chemicals is a cornerstone of a safe and ethical research environment. For this compound, in the absence of a specific SDS, a conservative approach based on its chemical structure and established best practices for hazardous waste management is essential. By following the detailed protocols and understanding the underlying scientific principles, researchers can ensure the safe handling and disposal of this and other novel compounds, thereby protecting themselves, their colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Comprehensive Safety and Handling Guide for 10-Methoxy-10-oxodecanoic Acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 10-Methoxy-10-oxodecanoic acid. As your partner in laboratory safety, we aim to deliver insights that extend beyond the product, ensuring your research is conducted with the utmost integrity and protection. The following procedures are based on established best practices for handling similar chemical entities and are designed to empower you with the knowledge to maintain a safe laboratory environment.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Vapors or splashes can lead to significant eye damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended equipment for various laboratory scenarios.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles with side shields. In situations with a high risk of splashing, a full-face shield should be used in conjunction with goggles.[4] | EN 166 or ANSI Z87.1 |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[4] Gloves should be inspected before each use and changed frequently. Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary. | EN 374 |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, when handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[4][5] All work with volatile substances should ideally be conducted within a certified chemical fume hood. | NIOSH or EN 149 |
Procedural Workflow for Safe Handling
The following diagram outlines the decision-making process and procedural steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical to minimize harm.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area and decontaminate the spill site. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is paramount to protect the environment and comply with regulations.
-
Waste Characterization: All waste materials, including the chemical itself, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Containerization: Use designated, properly labeled, and sealed containers for chemical waste.
-
Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service.[6] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in general waste.[7]
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your commitment to these protocols is a testament to your dedication to responsible research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
